3,5-Difluoro-4-formylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXEZGWRAVEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662819 | |
| Record name | 3,5-Difluoro-4-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736990-88-8 | |
| Record name | 3,5-Difluoro-4-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoro-4-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-formylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3,5-Difluoro-4-formylbenzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The unique substitution pattern of this molecule, featuring a carboxylic acid, a formyl group, and two fluorine atoms on the benzene ring, makes it a valuable building block for introducing specific functionalities and modulating molecular properties. This document explores several plausible synthetic routes, delving into the underlying chemical principles, experimental considerations, and detailed protocols for each approach. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical guidance.
Introduction: The Significance of this compound
This compound (CAS No. 736990-88-8) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The aldehyde and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore scientifically sound and practical approaches to the synthesis of this valuable intermediate, empowering researchers to make informed decisions in their synthetic endeavors.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several strategic directions, primarily depending on the availability of starting materials and the desired scale of production. This guide will focus on three primary retrosynthetic disconnections, each offering a unique set of advantages and challenges.
Diagram of Synthetic Strategies
Caption: Overview of the primary synthetic strategies for this compound.
Pathway 1: Selective Oxidation of 3,5-Difluoro-4-methylbenzoic Acid
This pathway involves the selective oxidation of the methyl group of 3,5-Difluoro-4-methylbenzoic acid to an aldehyde. While the oxidation of methylarenes can be challenging due to the potential for over-oxidation to the carboxylic acid, several methods can be employed to achieve the desired transformation.
Mechanistic Considerations
The selective oxidation of a methyl group to an aldehyde in the presence of a carboxylic acid requires a reagent that is mild enough to avoid further oxidation. Common strategies involve the use of ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or controlled bromination followed by hydrolysis. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group can influence the reactivity of the methyl group.
Experimental Protocol: Oxidation using Manganese Dioxide
This protocol provides a general procedure for the oxidation of an activated methyl group to an aldehyde using manganese dioxide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-4-methylbenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent such as dichloromethane or chloroform. To this suspension, add activated manganese dioxide (5-10 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| MnO₂ | Reflux in chlorinated solvents | Good for activated methyl groups | Requires a large excess of reagent |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, room temp. | Milder conditions | Can be expensive, potential for side reactions |
| N-Bromosuccinimide (NBS) followed by hydrolysis | Radical initiation (AIBN), CCl₄, reflux | Good selectivity for benzylic position | Multi-step process, use of toxic reagents |
Pathway 2: Formylation of 3,5-Difluoro-4-hydroxybenzoic Acid via the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2][3][4][5][6][7] This pathway utilizes 3,5-Difluoro-4-hydroxybenzoic acid as the starting material.
Mechanistic Insights
The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-selectivity is a key feature of this reaction, driven by the coordination of the phenoxide to the carbene.[3][5][7]
Diagram of the Reimer-Tiemann Reaction Mechanism
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Experimental Protocol: Reimer-Tiemann Formylation
This protocol outlines the general steps for the formylation of a phenol using the Reimer-Tiemann reaction.
Step-by-Step Methodology:
-
Preparation of the Phenoxide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,5-Difluoro-4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Addition of Chloroform: Heat the solution to 60-70 °C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel while stirring vigorously.
-
Reaction and Monitoring: Maintain the reaction at 60-70 °C for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water.
Pathway 3: Formylation of 4-Bromo-3,5-difluorobenzoic Acid
This approach involves the conversion of a bromo-substituent to a formyl group. This is a powerful and versatile method in organic synthesis, typically proceeding through an organometallic intermediate.
Mechanistic Principles
The core of this pathway is the lithium-halogen exchange reaction. An organolithium reagent, such as n-butyllithium, is used to replace the bromine atom with a lithium atom, generating a highly nucleophilic aryllithium species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Diagram of the Lithiation-Formylation Workflow
Caption: Workflow for the synthesis via lithiation and formylation of a bromo-precursor.
Experimental Protocol: Lithiation and Formylation
It is crucial to protect the acidic proton of the carboxylic acid group before the lithiation step. This can be achieved by converting it to an ester or another suitable protecting group.
Step-by-Step Methodology:
-
Protection of the Carboxylic Acid: Convert 4-Bromo-3,5-difluorobenzoic acid to its methyl or ethyl ester using standard esterification conditions (e.g., alcohol, catalytic acid, reflux).
-
Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected bromo-intermediate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the aryllithium solution at -78 °C. Allow the reaction to warm slowly to room temperature.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The protecting group is then removed under appropriate conditions (e.g., hydrolysis of the ester with aqueous base followed by acidification).
-
Purification: The final product can be purified by column chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The oxidation of the corresponding methyl-substituted precursor offers a direct approach but requires careful control to avoid over-oxidation. The Reimer-Tiemann formylation of the hydroxy-analogue is a classic and effective method for introducing the formyl group ortho to a hydroxyl group. Finally, the formylation of the bromo-derivative via an organolithium intermediate provides a versatile and high-yielding, albeit more technically demanding, route.
Future research in this area may focus on the development of more sustainable and efficient catalytic methods for these transformations, minimizing the use of stoichiometric and hazardous reagents. The exploration of flow chemistry for these syntheses could also offer advantages in terms of safety, scalability, and process control.
References
- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-formylbenzoic Acid
Executive Summary
3,5-Difluoro-4-formylbenzoic acid is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties, conferred by two electron-withdrawing fluorine atoms and a formyl group, make it a valuable and versatile synthetic building block. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and essential safety information. The insights herein are curated for researchers and developers who require a robust understanding of this compound for its effective application in complex synthetic pathways and novel material design.
Molecular Structure and Key Identifiers
The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and two fluorine atoms. The fluorine atoms are positioned ortho to the carboxylic acid and meta to the formyl group, creating a unique electronic and steric environment that dictates its reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 736990-88-8 | Sigma-Aldrich, PubChem[1][2] |
| Molecular Formula | C₈H₄F₂O₃ | PubChem[1] |
| Molecular Weight | 186.11 g/mol | PubChem, Biosynth[1][3] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)F)C(=O)O | PubChem[1] |
| InChIKey | FRAXEZGWRAVEIK-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 4-Carboxy-2,6-difluorobenzaldehyde | PubChem[1] |
Core Physicochemical Properties
The physical and chemical characteristics of this compound are tabulated below. These properties are fundamental to its handling, reaction setup, purification, and formulation.
| Property | Value | Source & Commentary |
| Appearance | Light yellow to yellow solid | MySkinRecipes[4] |
| Boiling Point | ~319.9 °C at 760 mmHg | Sigma-Aldrich, MySkinRecipes[2][4] |
| Density | ~1.525 g/cm³ | MySkinRecipes[4] |
| pKa (Predicted) | < 3.77 | The pKa of 4-formylbenzoic acid is 3.77[5]. The addition of two highly electronegative fluorine atoms ortho to the carboxylic acid is expected to significantly increase its acidity (lower the pKa) through a strong inductive effect, stabilizing the carboxylate conjugate base. |
| Solubility | No specific data available. | Based on its structure, it is expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol. Aqueous solubility is likely low but will increase significantly at higher pH as the carboxylic acid is deprotonated to form a more soluble carboxylate salt. |
Spectroscopic and Chromatographic Profile
Confirmation of the identity and purity of this compound relies on a combination of spectroscopic and chromatographic techniques. Below is an expert analysis of the expected data signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple.
-
~10.0-10.5 ppm: A singlet corresponding to the aldehyde proton (-CHO).
-
~8.0-8.2 ppm: A singlet corresponding to the two equivalent aromatic protons (H-2 and H-6). The ortho and para couplings are absent due to symmetry.
-
>11.0 ppm (broad): A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
~188-192 ppm: Aldehyde carbonyl carbon.
-
~165-168 ppm: Carboxylic acid carbonyl carbon.
-
~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-3 and C-5), exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).
-
Other aromatic carbons will appear between ~115-140 ppm , showing smaller two- or three-bond C-F couplings.
-
-
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms, likely in the range of -100 to -130 ppm (relative to CFCl₃).
-
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1700-1670 cm⁻¹: C=O stretch of the aromatic aldehyde. The two carbonyl peaks may overlap.
-
~1600, ~1475 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1300-1100 cm⁻¹: Strong C-F stretching vibrations.
Mass Spectrometry (MS)
The monoisotopic mass is 186.01285031 Da.[1] Electron ionization (EI) would likely show a strong molecular ion peak (M⁺) at m/z = 186. Key fragmentation pathways would include the loss of -OH (m/z = 169) and -CHO (m/z = 157).
Experimental Workflows and Protocols
To ensure scientific integrity, every batch of a critical reagent like this compound must be validated. The following protocols provide a self-validating framework for its characterization.
Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the comprehensive validation of a newly acquired or synthesized batch of the title compound.
Caption: A logical workflow for the characterization of this compound.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a standard method for determining the purity of this compound using HPLC, a common technique for analyzing aromatic carboxylic acids.[6][7]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
-
Self-Validation (System Suitability):
-
Before running the sample, perform five replicate injections of the working standard.
-
The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This confirms the system is performing consistently.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual peak does not interfere with the aromatic or aldehyde protons.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The compound is classified with several hazards.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]
Applications in Research and Development
The unique trifunctional nature of this compound makes it a highly sought-after intermediate.
-
Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs).[4] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
-
Materials Science: The compound is used to create advanced polymers and liquid crystals. The incorporation of fluorine can improve thermal stability and chemical resistance.[4]
-
Organic Electronics: The defined electronic properties allow for the fine-tuning of organic materials used in electronic devices.[4]
Conclusion
This compound is a specialty chemical with a well-defined set of physicochemical properties that enable its use as a precise building block in advanced synthesis. Its acidic nature, reactivity profile governed by three distinct functional groups, and characteristic spectroscopic signature make it a compound that can be reliably characterized and utilized. Adherence to the analytical protocols and safety guidelines presented in this guide will ensure its effective and safe application in pioneering research and development endeavors.
References
- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 736990-88-8 [sigmaaldrich.com]
- 3. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 4. This compound [myskinrecipes.com]
- 5. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 6. PlumX [plu.mx]
- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
¹H NMR Spectrum Analysis of 3,5-Difluoro-4-formylbenzoic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Difluoro-4-formylbenzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the intricate interplay of substituent effects—specifically the carboxylic acid, formyl, and fluoro groups—on the proton chemical shifts and coupling patterns. This guide emphasizes the causality behind spectral features, provides a reproducible experimental protocol, and serves as a practical reference for the structural elucidation of similarly complex aromatic systems.
Introduction: The Significance of a Multifunctional Aromatic
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motifs—a benzoic acid for potential salt formation or amide coupling, a reactive aldehyde for derivatization, and fluorine atoms to modulate electronic properties and metabolic stability—make it a valuable building block. Accurate and unambiguous structural verification is paramount for its application. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing precise information on the compound's electronic environment and connectivity. This guide elucidates the analysis process, transforming a raw spectrum into a validated molecular structure.
Diagram 1: Molecular Structure and Proton/Fluorine Numbering
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Difluoro-4-formylbenzoic Acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Difluoro-4-formylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the substituent effects on the aromatic ring, offers predicted chemical shift values, and presents a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra.
Introduction: The Analytical Imperative
In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. This compound, a polysubstituted benzene derivative, presents a compelling case for the power of ¹³C NMR spectroscopy. The interplay of three distinct substituents—two electron-withdrawing fluorine atoms, an electron-withdrawing and resonance-capable formyl group, and a deactivating carboxyl group—creates a unique electronic environment within the aromatic ring. Understanding the resulting ¹³C NMR chemical shifts is not merely an academic exercise; it is fundamental to confirming the molecule's identity, assessing its purity, and predicting its reactivity. This guide offers a robust framework for interpreting the ¹³C NMR spectrum of this complex molecule, grounded in established principles and predictive methodologies.
Theoretical Framework: Deconstructing Substituent Effects
The chemical shift of each carbon atom in this compound is a direct reflection of its local electronic environment. The observed shifts arise from a combination of inductive and resonance effects exerted by the substituents.
-
Fluorine Substituents: As highly electronegative atoms, the two fluorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (–I effect). This effect deshields the directly attached carbons (C-3 and C-5), causing their resonances to shift downfield. Furthermore, fluorine exhibits a +M (mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the ring. However, for halogens, the inductive effect typically dominates. The most significant impact of fluorine is the large C-F coupling constants, which will cause the signals for C-3 and C-5 to appear as doublets.
-
Formyl Group (–CHO): The formyl group is strongly electron-withdrawing, both through induction (–I effect) and resonance (–M effect). This deshields the attached carbon (C-4) and the ortho and para positions. In this molecule, the formyl group is at C-4, and its deshielding influence will be most pronounced on this carbon. The carbonyl carbon of the aldehyde itself will appear at a characteristic downfield position, typically in the range of 190-200 ppm.
-
Carboxylic Acid Group (–COOH): The carboxylic acid group is also an electron-withdrawing and deactivating group. It will influence the chemical shift of the ipso-carbon (C-1) and, to a lesser extent, the other carbons in the ring. The carbonyl carbon of the carboxylic acid will have a distinct chemical shift in the 165-185 ppm region.
The interplay of these effects dictates the final chemical shift values. The symmetry of the molecule, with two identical fluorine atoms flanking the formyl group, means that C-3 and C-5 are chemically equivalent, as are C-2 and C-6. This will result in a spectrum with fewer signals than the total number of carbon atoms.
Predicted ¹³C NMR Chemical Shifts
In the absence of direct experimental data, ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms and by analyzing the substituent effects in comparison to related known compounds. The following table summarizes the predicted chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | ~133 | Triplet |
| C-2, C-6 | ~116 | Doublet |
| C-3, C-5 | ~163 | Doublet |
| C-4 | ~120 | Triplet |
| -COOH | ~165 | Singlet |
| -CHO | ~188 | Triplet |
Disclaimer: These are predicted values and may differ from experimental results. The multiplicities are predicted based on expected through-bond C-F coupling.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a detailed, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is dictated by the solubility of the analyte and its non-interference in the spectral regions of interest.
-
Procedure:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
2. NMR Instrument Parameters:
-
Rationale: Optimization of acquisition parameters is key to achieving a good signal-to-noise ratio and resolving all carbon signals, especially for quaternary carbons and carbons coupled to fluorine.
-
Procedure (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1.0–1.5 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 2–5 seconds. A longer delay allows for full relaxation of quaternary carbons, leading to more accurate integration if desired (though integration in ¹³C NMR is often not quantitative).
-
Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0–220 ppm. This range is sufficient to cover all expected carbon signals.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Rationale: Proper data processing enhances the quality of the final spectrum.
-
Procedure:
-
Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Identify and label the peaks corresponding to the carbon atoms of this compound and the solvent.
-
Visualizing Molecular Structure and Experimental Workflow
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Substituent Effects on the Aromatic Ring
Caption: Electronic effects of substituents on the benzene ring.
Experimental Workflow
Caption: Step-by-step workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound offers a rich source of structural information, directly reflecting the complex electronic interactions of its substituents. While experimental data remains the gold standard, robust predictive methods, coupled with a thorough understanding of substituent effects, provide a powerful framework for spectral interpretation. The detailed experimental protocol provided in this guide ensures that researchers can confidently acquire high-quality data, enabling the unambiguous structural verification of this and similarly complex molecules. This comprehensive approach underscores the indispensable role of ¹³C NMR spectroscopy in modern chemical research and development.
A Technical Guide to the FTIR Spectroscopy of 3,5-Difluoro-4-formylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3,5-Difluoro-4-formylbenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, fluorinated scaffold makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers[1][2]. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and two carbon-fluorine bonds—on a tetrasubstituted benzene ring gives it unique electronic and structural properties.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural confirmation and quality control of such molecules. By probing the vibrational modes of the molecule's chemical bonds, FTIR provides a unique "fingerprint," allowing for the unambiguous identification of its key functional groups.
This in-depth guide provides a comprehensive analysis of the expected FTIR spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features, the rationale behind experimental choices, and a robust protocol for acquiring and interpreting the spectrum.
Molecular Structure and Predicted Vibrational Modes
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough analysis begins with an examination of its structure to predict the characteristic infrared absorptions.
-
Carboxylic Acid (-COOH): In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This has a profound and highly characteristic effect on the spectrum, most notably producing an extremely broad O-H stretching band[3][4]. The carbonyl (C=O) stretch is also influenced by dimerization and conjugation with the aromatic ring[5][6].
-
Aldehyde (-CHO): The formyl group provides a second, distinct carbonyl stretch. Its position is influenced by the electronic effects of the adjacent fluorine atoms and the aromatic ring. A key diagnostic feature is the C-H stretch of the aldehyde proton, which appears at a unique, lower frequency than typical alkyl or aromatic C-H stretches[7].
-
Aromatic Ring: The tetrasubstituted benzene ring will exhibit C-H stretching vibrations and several C=C stretching "in-plane" skeletal vibrations. The substitution pattern also influences the positions of "out-of-plane" C-H bending bands in the fingerprint region.
-
Carbon-Fluorine Bonds (C-F): The C-F bond is highly polar, resulting in very strong absorption bands. The presence of two C-F bonds is expected to produce intense, characteristic peaks in the 1360-1000 cm⁻¹ region[8][9].
The following diagram illustrates the key vibrational modes anticipated for the molecule.
Caption: Predicted vibrational modes and their expected IR frequency regions.
Experimental Methodology: Acquiring a High-Quality Spectrum
The protocol for acquiring an FTIR spectrum must be robust to ensure data is reproducible and accurate. As this compound is a solid at room temperature[2], Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
Rationale for ATR: ATR is favored over traditional methods like KBr pellets because it requires no sample grinding or pressing, which can sometimes induce polymorphic changes or absorb atmospheric water, interfering with the critical O-H region of the spectrum. The direct contact between the solid sample and the ATR crystal (typically diamond) ensures a high-quality, reproducible measurement.
The experimental workflow is outlined below.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Detailed Protocol Steps:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry nitrogen or dry air to minimize atmospheric water and carbon dioxide interference. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR anvil in place, perform a background scan. This reference spectrum is essential for correcting for instrumental and environmental absorptions. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal. Lower the press anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Collect the sample spectrum using the same parameters as the background scan. The resulting spectrum will be automatically displayed in absorbance units.
-
Data Processing: Clean the sample from the crystal. Apply a software-based ATR correction to the spectrum, which accounts for the wavelength-dependent depth of penetration of the IR beam. Perform baseline correction if needed and use peak-picking tools to identify the precise wavenumbers of the absorption maxima.
Spectral Interpretation and Data Analysis
The resulting spectrum should be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected peaks, their characteristic intensities, and their structural assignments based on established spectroscopic principles[3][4][5][7].
| Expected Wavenumber (cm⁻¹) | Intensity | Assignment and In-Depth Analysis |
| 3300 – 2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid Dimer): This is the most diagnostic feature of a carboxylic acid. Its immense breadth is due to the strong hydrogen bonding in the dimeric form, which creates a continuum of O-H bond lengths and vibrational energies[4][6]. Sharp C-H stretches from the aromatic ring may be superimposed on this broad envelope. |
| ~2850 & ~2750 | Medium, Sharp (often two bands) | C-H Stretch (Aldehyde): This pair of bands, known as a Fermi doublet, is characteristic of the formyl C-H stretch and is a reliable indicator of an aldehyde functional group[7]. They appear at a lower frequency than typical C-H stretches due to resonance effects. |
| ~1710 | Strong, Sharp | C=O Stretch (Aldehyde): The carbonyl stretch of the aromatic aldehyde. Its position is slightly lowered by conjugation with the ring but may be slightly raised by the electron-withdrawing effects of the adjacent fluorine atoms. |
| ~1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer): This peak is characteristic of a hydrogen-bonded, conjugated aromatic carboxylic acid[5]. It appears at a lower frequency than the aldehyde C=O due to extensive resonance delocalization and dimerization. |
| 1600, 1580, 1470 | Medium to Strong | C=C Stretches (Aromatic Ring): These bands arise from the in-plane skeletal vibrations of the benzene ring. Their positions and relative intensities are indicative of the substitution pattern. |
| ~1340 & ~1250 | Very Strong | C-F Stretches (Aryl Fluoride): The C-F stretching modes are typically the strongest and sharpest bands in the fingerprint region. For molecules with multiple fluorine atoms, the band can split into asymmetric and symmetric stretching modes[8][10]. These intense absorptions are a definitive marker for the presence of fluorine. |
| ~1290 | Strong | C-O Stretch (Carboxylic Acid): This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, coupled with O-H in-plane bending. |
| ~920 | Broad, Medium | O-H Bend (Out-of-Plane): Another highly characteristic peak for a carboxylic acid dimer. This broad absorption results from the out-of-plane bending of the hydrogen-bonded O-H group[3]. |
Conclusion
The FTIR spectrum of this compound is rich with information, providing a clear and definitive confirmation of its complex structure. The key diagnostic features to verify structural integrity are:
-
The exceptionally broad O-H stretch from 3300-2500 cm⁻¹ , confirming the carboxylic acid dimer.
-
The presence of two distinct C=O stretching bands around 1710 cm⁻¹ (aldehyde) and 1690 cm⁻¹ (acid).
-
The characteristic aldehyde C-H stretches near 2850 cm⁻¹ and 2750 cm⁻¹ .
-
The very strong and sharp C-F stretching bands in the 1360-1200 cm⁻¹ region.
By following the robust experimental protocol and utilizing the detailed spectral assignments provided in this guide, researchers can confidently use FTIR spectroscopy for the routine identification, quality assessment, and structural elucidation of this important chemical building block.
References
- 1. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
Mass spectrometry fragmentation of 3,5-Difluoro-4-formylbenzoic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-formylbenzoic acid
Introduction
This compound is a multifaceted aromatic compound featuring a carboxylic acid, a formyl (aldehyde) group, and a difluorinated phenyl ring.[1][2] Its molecular formula is C₈H₄F₂O₃, with a monoisotopic mass of approximately 186.01 Da.[1][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in various stages of drug development and scientific research.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. We will delve into the causal mechanisms behind the fragmentation, offer a detailed experimental protocol for its analysis, and present the data in a clear, structured format to support researchers and scientists in their analytical endeavors.
Predicted Electron Ionization (EI) Fragmentation Pathways
Under the high-energy conditions of electron ionization (70 eV), this compound is expected to form an energetically unstable molecular ion (M⁺•) that undergoes a series of predictable fragmentation reactions. The fragmentation pattern is dictated by the relative stabilities of the resulting ions and neutral losses, primarily influenced by the carboxylic acid, aldehyde, and aromatic functionalities.[4]
The primary fragmentation events are initiated by the loss of small, stable neutral molecules or radicals from the functional groups. For aromatic aldehydes, characteristic losses include a hydrogen radical (•H) or a neutral carbon monoxide (CO) molecule.[5][6] Similarly, aromatic carboxylic acids are known to fragment via the loss of a hydroxyl radical (•OH) or through decarboxylation (loss of CO₂).[7][8]
The proposed fragmentation cascade for this compound is initiated from the molecular ion at m/z 186.
-
Loss of Hydroxyl Radical (•OH): A primary cleavage event, characteristic of carboxylic acids, is the loss of a hydroxyl radical to form a stable acylium ion (m/z 169 ).[7] This ion is resonance-stabilized.
-
Loss of Formyl Radical (•CHO): Alpha-cleavage can lead to the expulsion of the formyl radical, resulting in the 3,5-difluorobenzoyl cation (m/z 157 ).
-
Decarbonylation (Loss of CO): The acylium ion at m/z 169 can subsequently lose a molecule of carbon monoxide, a common pathway for benzoyl-type cations, to yield a difluorophenyl cation (m/z 141 ).[5][7]
-
Decarboxylation (Loss of CO₂): The molecular ion may undergo rearrangement and lose a neutral carbon dioxide molecule, yielding an ion at m/z 142 .
-
Formation of the Difluorophenyl Cation: Further fragmentation of ions like m/z 141 or direct fragmentation from other pathways can lead to the formation of the highly delocalized difluorophenyl cation at m/z 113 .
The interplay of these pathways dictates the final mass spectrum. The relative abundance of each fragment ion will depend on its stability and the kinetics of the fragmentation reactions.
Predicted Fragmentation Data Summary
| m/z (Nominal) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
| 186 | [C₈H₄F₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 169 | [C₈H₃F₂O₂]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |
| 157 | [C₇H₃F₂O]⁺ | •CHO | Loss of the formyl radical. |
| 141 | [C₇H₃F₂O]⁺ | CO | Loss of carbon monoxide from the m/z 169 ion. |
| 142 | [C₇H₄F₂O]⁺• | CO₂ | Loss of carbon dioxide from the molecular ion. |
| 113 | [C₆H₃F₂]⁺ | CO | Loss of carbon monoxide from the m/z 141 ion. |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process, from the molecular ion to the smaller, stable fragment ions, is illustrated below.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation and obtain a mass spectrum of this compound, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is required. Due to the polarity of the carboxylic acid group, derivatization (e.g., trimethylsilylation) is often recommended to improve volatility and chromatographic peak shape.[9][10]
Step-by-Step Methodology
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: 250°C, Split mode (50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all relevant fragments.
-
-
-
Data Acquisition and Analysis:
-
Use the instrument's control software to execute the acquisition method.
-
Process the resulting chromatogram to identify the peak corresponding to the derivatized analyte.
-
Extract the mass spectrum from the peak and compare the observed fragments to the predicted fragmentation pattern.
-
Considerations for Electrospray Ionization (ESI)
While EI is ideal for volatile or derivatized compounds and provides rich structural fragmentation, Electrospray Ionization (ESI) is the technique of choice for LC-MS analysis of polar, non-volatile molecules.[4][12] If analyzing this compound by LC-MS, the following would be expected:
-
Negative Ion Mode ([M-H]⁻): This is typically the most sensitive mode for carboxylic acids. A strong signal for the deprotonated molecule at m/z 185 would be expected to be the base peak.[13] Collision-Induced Dissociation (CID) of this precursor ion would likely induce a facile loss of CO₂ to produce a fragment at m/z 141 .
-
Positive Ion Mode ([M+H]⁺): In positive mode, the protonated molecule at m/z 187 would be observed. Fragmentation of this ion would likely involve the loss of water (H₂O) to yield an ion at m/z 169 .[14]
The choice of ionization technique is therefore dependent on the analytical workflow, with GC-EI-MS providing detailed structural fragmentation and LC-ESI-MS offering high sensitivity for the intact molecule in complex matrices.
References
- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 3. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. whitman.edu [whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. amt.copernicus.org [amt.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. geo.fu-berlin.de [geo.fu-berlin.de]
A Technical Guide to the Solubility of 3,5-Difluoro-4-formylbenzoic Acid for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-formylbenzoic acid, a key fluorinated building block in modern organic synthesis and drug discovery. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles, data from analogous structures, and standard analytical methodologies to offer a robust predictive framework and a detailed protocol for experimental determination. The guide covers the compound's physicochemical properties, theoretical solubility principles, a predicted solubility profile in common organic solvents, and a step-by-step guide to determining its thermodynamic solubility using the gold-standard shake-flask method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to accelerate research and formulation activities.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a valuable intermediate in organic synthesis, primarily utilized for constructing complex molecules and active pharmaceutical ingredients (APIs) where fluorinated aromatic moieties are desired to modulate electronic properties, metabolic stability, or binding affinity.[1][2] However, the successful application of any compound in the drug development pipeline is fundamentally dependent on its solubility.
Solubility is a critical physicochemical parameter that governs a drug's journey from administration to its therapeutic target.[3][4] It directly influences:
-
Bioavailability: A drug must be in a dissolved state to be absorbed through biological membranes.[4][5] Poor solubility is a leading cause of low and variable oral bioavailability, often requiring higher doses to achieve therapeutic concentrations.[4]
-
Formulation Development: Understanding solubility is essential for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.[3][5]
-
In Vitro Screening: In early drug discovery, low solubility can lead to erroneous or inconsistent results in biological assays, potentially causing promising lead compounds to be overlooked.[5][6][7]
Therefore, a thorough characterization of the solubility of key intermediates like this compound is not merely an academic exercise but a crucial step in mitigating risks and optimizing outcomes in pharmaceutical R&D.[8]
Physicochemical Properties of this compound
The solubility behavior of a molecule is a direct consequence of its structure. The key features of this compound are:
-
Structure:  (Image Source: PubChem CID 45073629)
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Furthermore, it can be deprotonated in basic solutions to form a highly polar carboxylate salt (R-COO⁻), which dramatically increases aqueous solubility.[10]
-
Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Difluorinated Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic. The two fluorine atoms are highly electronegative, creating strong C-F dipoles and influencing the electronic character of the ring, but they do not participate in hydrogen bonding. This core structure contributes to solubility in less polar organic solvents.
The molecule's overall solubility is a balance between the hydrophilic nature of its oxygen-containing functional groups and the hydrophobic character of the difluorophenyl core.
Theoretical Principles: "Like Dissolves Like"
The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[11]
-
Polar Solvents: These solvents (e.g., water, methanol, DMSO) have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding. This compound, with its polar functional groups, is expected to interact favorably with these solvents.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. The hydrophobic aromatic ring of the solute will favor interaction with these solvents, but the polar functional groups will hinder overall dissolution.
-
Acid-Base Chemistry: For ionizable compounds, pH is a critical factor. As a carboxylic acid, the solubility of this compound in aqueous media is expected to be significantly higher at a pH above its pKa (typically 2-4 for benzoic acids), where it exists as the more soluble carboxylate anion.
Predicted Solubility Profile
While specific experimental data is sparse, a qualitative solubility profile can be predicted based on the molecule's structure and the behavior of analogous compounds like 4-formylbenzoic acid and other substituted benzoic acids.[12][13]
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates both polar and nonpolar parts of the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, highly polar and a strong hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Moderately polar ether, good for dissolving compounds with mixed polarity. |
| Methanol / Ethanol | Polar Protic | Medium | Can hydrogen bond with the solute, but less polar than DMSO/DMF. |
| Acetone | Polar Aprotic | Medium | Good solvent for moderately polar organic compounds. |
| Acetonitrile | Polar Aprotic | Low to Medium | Polar, but a weaker hydrogen bond acceptor than other aprotic solvents. |
| Dichloromethane (DCM) | Nonpolar | Low | Can dissolve the hydrophobic ring but struggles to solvate the highly polar functional groups. |
| Water | Polar Protic | Low (at neutral pH) | Strong hydrogen bonding network is not easily disrupted by the largely hydrophobic molecule. |
| Aqueous NaOH (e.g., 1M) | Aqueous Basic | High | Acid-base reaction forms the highly water-soluble sodium 3,5-difluoro-4-formylbenzoate salt.[10] |
| Hexane / Toluene | Nonpolar | Insoluble | Mismatch in polarity; weak solvent-solute interactions cannot overcome the solute's crystal lattice energy. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, high-quality data, an experimental approach is required. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[14] It measures the maximum concentration of a solute in a solvent after equilibrium has been reached.[15]
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the chosen solvent in a sealed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[14][16]
-
Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[15][16]
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[16]
-
Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the saturated filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, to determine the precise concentration of the dissolved compound.
Caption: Experimental workflow for the shake-flask solubility method.
Analytical Quantification via Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for quantifying the concentration of dissolved this compound due to its high sensitivity, reproducibility, and accuracy.[17][18] In RP-HPLC, separation is based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[19]
-
Column: C18, 4.6 x 150 mm, 5 µm (A common, robust choice for hydrophobic compounds).[20]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (to ensure the carboxylic acid is protonated and sharpens the peak).[20]
-
Mobile Phase B: Acetonitrile or Methanol.[19]
-
Gradient: A linear gradient, for example, starting at 10% B and increasing to 90% B over 10 minutes. This ensures elution of the compound with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~254 nm).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Conclusion
For researchers and drug developers, the shake-flask method coupled with RP-HPLC analysis provides a reliable and definitive pathway to generate the high-quality solubility data necessary to guide solvent selection for synthesis, design reliable in vitro assays, and inform critical pre-formulation and drug delivery strategies.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. bmglabtech.com [bmglabtech.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ws [chem.ws]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. quora.com [quora.com]
- 17. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 18. Reverse Phase High Performance liquid chromatographic: Significance and symbolism [wisdomlib.org]
- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 20. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Inhibitor GSK2118436 (Dabrafenib)
A Note on Chemical Identification: The CAS number 736990-88-8 provided in the query corresponds to 3,5-Difluoro-4-formylbenzoic acid, a chemical intermediate.[1][2][3][4][5][6][7][8][9][10] However, the request for an in-depth technical guide suitable for drug development professionals strongly suggests an interest in a bioactive compound. A closely related and highly significant compound in oncology is Dabrafenib (GSK2118436), a potent kinase inhibitor. This guide will focus on Dabrafenib, providing a comprehensive overview of its chemical properties, mechanism of action, and application in research and clinical settings.
Introduction to Dabrafenib (GSK2118436)
Dabrafenib is a powerful and selective inhibitor of RAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] This pathway is crucial for regulating cell growth, proliferation, and survival.[11][12] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of melanomas and other cancers.[11][13] Dabrafenib was developed as a targeted therapy to specifically inhibit the activity of mutated BRAF, thereby blocking downstream signaling and inhibiting the growth of cancer cells.[12][13] It is used as its mesylate salt, Dabrafenib mesylate (Tafinlar®), for the treatment of metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer with the BRAF V600E mutation.[11]
Chemical and Physical Properties of Dabrafenib
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Dabrafenib is an organofluorine compound and a sulfonamide derivative.[11] Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide | [14] |
| Synonyms | GSK2118436, GSK2118436A | [14][15] |
| CAS Number | 1195765-45-7 (Dabrafenib free base) | [14] |
| 1195768-06-9 (Dabrafenib mesylate) | [16][17][18] | |
| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib free base) | [14][19] |
| C24H24F3N5O5S3 (Dabrafenib mesylate) | [12][17][18] | |
| Molecular Weight | 519.6 g/mol (Dabrafenib free base) | [14] |
| 615.7 g/mol (Dabrafenib mesylate) | [12][16][17] | |
| Appearance | Solid | [16] |
| Melting Point | 214-216°C | [19] |
| Solubility | Dabrafenib: | |
| DMF: 30 mg/mL | [14] | |
| DMSO: 30 mg/mL | [14] | |
| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [14] | |
| Ethanol: 1 mg/mL | [14] | |
| Dabrafenib mesylate: | ||
| DMSO: 1 mg/mL | [16] | |
| Insoluble in DMF, Ethanol, PBS (pH 7.2) | [16] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[14][16] While it shows activity against wild-type BRAF and CRAF, its affinity is significantly higher for the mutated BRAF V600E form.[13][14][16] This selectivity is crucial for its therapeutic window.
The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In normal physiology, this pathway is tightly regulated. However, in cancers with BRAF mutations (most commonly V600E), the BRAF protein is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell proliferation and survival.[11]
Dabrafenib binds to the ATP-binding pocket of the mutated BRAF kinase, preventing its catalytic activity.[11] This inhibition blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[16] The ultimate result is the downregulation of signals that drive cell cycle progression and the induction of apoptosis in BRAF-mutant cancer cells.[16]
Caption: MAPK/ERK signaling pathway with Dabrafenib inhibition.
In Vitro and In Vivo Efficacy
The preclinical efficacy of Dabrafenib has been extensively documented. Its potent and selective activity against BRAF-mutant cell lines translates to tumor growth inhibition in animal models.
In Vitro Kinase and Cell Growth Inhibition
| Target | Assay Type | IC50 / GI50 | Source |
| BRAFV600E | Cell-free kinase assay | 0.64 nM | [14][16] |
| Wild-type BRAF | Cell-free kinase assay | 0.68 nM | [14][16] |
| Wild-type CRAF | Cell-free kinase assay | 5 nM | [14][16] |
| BRAFV600E mutant cancer cell lines | Cell growth inhibition | <200 nM (for 16 cell lines) | [14][16] |
| Other BRAF mutant cell lines | Cell growth inhibition | <30 nM (for 5 cell lines) | [14][16] |
| Wild-type Ras and Raf cell lines | Cell growth inhibition | <7,000 nM (for 19 cell lines) | [14][16] |
| Ras mutant cell lines | Cell growth inhibition | >10 µM | [16] |
In Vivo Antitumor Activity
In preclinical studies, oral administration of Dabrafenib has been shown to inhibit the growth of human tumor xenografts from BRAF V600E mutant melanoma (A375P) and colon cancer (Colo205) in immunocompromised mice.[13] For instance, in an A375P mouse xenograft model, Dabrafenib reduced tumor growth at doses ranging from 3 to 100 mg/kg.[16]
Representative Experimental Protocol: Western Blot for ERK Phosphorylation
To assess the mechanism of action of Dabrafenib in a cellular context, a common and effective method is to measure the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Objective: To determine the inhibitory effect of Dabrafenib on BRAF-mediated ERK phosphorylation in BRAF V600E mutant melanoma cells (e.g., A375P).
Methodology:
-
Cell Culture: Culture A375P cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) dissolved in DMSO. A DMSO-only control must be included. Incubate for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading across lanes.
Expected Outcome: A dose-dependent decrease in the p-ERK signal will be observed in cells treated with Dabrafenib, while the total ERK signal should remain constant. This provides direct evidence of Dabrafenib's on-target activity in the MAPK pathway.
References
- 1. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 2. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 736990-88-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. capotchem.com [capotchem.com]
- 5. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 6. 736990-88-8 | this compound - AiFChem [aifchem.com]
- 7. Synthesis of triaryl-imidazoles - Product Catalog - AiFChem [aifchem.com]
- 8. CAS: 736990-88-8 | CymitQuimica [cymitquimica.com]
- 9. 736990-88-8 | MFCD09835188 | this compound [aaronchem.com]
- 10. appchemical.com [appchemical.com]
- 11. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. chembk.com [chembk.com]
A Comprehensive Technical Guide to 3,5-Difluoro-4-formylbenzoic Acid for Researchers and Drug Development Professionals
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in utilizing 3,5-Difluoro-4-formylbenzoic acid (CAS No. 736990-88-8). This valuable building block is pivotal in the synthesis of complex molecules for pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its commercial availability, quality control, handling, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of this compound in Modern Chemistry
This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring. This unique combination of reactive groups makes it a highly versatile intermediate in organic synthesis. The presence of fluorine atoms is particularly significant in medicinal chemistry, as they can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] Its structure is particularly valuable for creating active pharmaceutical ingredients (APIs) that require fluorinated aromatic moieties.[4]
The strategic placement of the functional groups allows for selective reactions. The aldehyde can undergo reductive amination, Wittig reactions, or oxidation, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The difluorinated ring provides a stable scaffold and influences the electronic properties of the molecule. This versatility makes it a sought-after building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]
Commercial Availability and Supplier Landscape
A reliable supply of high-purity this compound is critical for reproducible research and development. Several chemical suppliers offer this compound in various quantities, from milligrams for initial screening to kilograms for preclinical and scale-up studies. When selecting a supplier, it is imperative to consider not only the price but also the purity, consistency between batches, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).
Below is a comparative table of prominent commercial suppliers of this compound.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Sigma-Aldrich | CIAH98B928C6 | ≥95% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| Biosynth | FD105094 | Not specified | Custom |
| Aladdin Scientific Corporation | D186330 | ≥96% | 100 mg, 250 mg, 1 g, 5 g |
| Rhenium Bio Science | Not specified | 97% | 100 mg, 250 mg, 1 g, 5 g |
| MySkinRecipes | 79838 | ≥97% | 100 mg, 250 mg, 1 g |
It is highly recommended to request a lot-specific Certificate of Analysis before purchase to verify the purity and check for any potential impurities that might interfere with subsequent reactions.
Quality Control and Analytical Protocols
Ensuring the identity and purity of this compound is a prerequisite for its use in any synthetic protocol. A thorough analytical characterization provides confidence in the starting material and prevents the introduction of confounding variables in experimental outcomes.
Key Analytical Parameters
A typical Certificate of Analysis for high-purity this compound should include the following information:
-
Appearance: Typically a light yellow to yellow solid.[4]
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, usually ≥95%.
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Infrared Spectrum: To confirm the presence of key functional groups.
-
Residual Solvents: Quantified by Gas Chromatography (GC).
-
Water Content: Determined by Karl Fischer titration.
Step-by-Step Analytical Workflow
The following is a representative workflow for the quality control of this compound.
Caption: Quality control workflow for this compound.
Representative Analytical Data
-
¹H NMR (300 MHz, CDCl₃): δ ppm 3.03 (d, J = 4.86 Hz, 3 H), 6.37 (br s, 1 H), 7.36-7.42 (m, 2 H), 10.36 (s, 1 H).[1] (Note: This spectrum is for a derivative, 3,5-difluoro-4-formyl-N-methylbenzamide, illustrating the expected aromatic proton signals.)
-
Mass Spectrometry (ESI): m/z 187.02 [M+H]⁺.[4]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. For long-term storage, it is recommended to store at 2-8°C under an inert atmosphere, such as nitrogen.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Handle in a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Safety Hazards: This compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed. Always consult the Safety Data Sheet (SDS) from the supplier for complete safety information.
Applications in Synthesis and Drug Discovery
The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of complex molecules.
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorinated phenyl ring often serves as a key pharmacophore that interacts with the ATP-binding site of kinases.
Example Synthetic Transformation: Amidation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in many kinase inhibitors.
Caption: General amidation reaction of this compound.
A specific protocol for the synthesis of 3,5-difluoro-4-formyl-N-methylbenzamide involves the following steps:
-
To an ice-cold solution of this compound in dichloromethane and a catalytic amount of N,N-dimethylformamide, add oxalyl chloride dropwise while maintaining the temperature below 10°C.[1]
-
Stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours to form the acid chloride.[1]
-
Cool the solution back to 0°C and add aqueous methylamine dropwise, keeping the internal temperature below 7°C.[1]
-
Quench the reaction with aqueous HCl and separate the organic layer.[1]
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under vacuum.[1]
-
The resulting solid can be purified by recrystallization from a suitable solvent like methyl tert-butyl ether (MTBE).[1]
This protocol demonstrates the straightforward conversion of the carboxylic acid to an amide, while the aldehyde group remains intact for further synthetic manipulations.
Role in the Synthesis of Other Biologically Active Molecules
Beyond kinase inhibitors, fluorinated benzoic acids are crucial intermediates in the development of a wide range of therapeutics, including anti-inflammatory and cardiovascular drugs.[7] The unique electronic properties conferred by the fluorine atoms can influence the pKa of the carboxylic acid and modulate interactions with biological targets.
Conclusion
This compound is a cornerstone building block for modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an indispensable tool for researchers. A thorough understanding of its properties, quality control, and handling is paramount to its successful application in the laboratory. This guide provides a solid foundation for scientists and drug development professionals to confidently source and utilize this valuable compound in their research endeavors.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,5 difluoro-4 formyl-N-methylbenzamide. [orgspectroscopyint.blogspot.com]
- 2. rsc.org [rsc.org]
- 3. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR [m.chemicalbook.com]
- 4. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 736990-88-8 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthetic Utility of 3,5-Difluorobenzoic Acid
Introduction: The Strategic Importance of 3,5-Difluorobenzoic Acid in Modern Chemistry
3,5-Difluorobenzoic acid is a key fluorinated building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the synthetic routes originating from 3,5-difluorobenzoic acid, offering field-proven insights and detailed protocols for its transformation into a variety of valuable derivatives. The methodologies discussed herein are foundational for researchers and professionals engaged in the development of novel chemical entities.
Core Synthetic Transformations of 3,5-Difluorobenzoic Acid
The reactivity of 3,5-difluorobenzoic acid is centered around its carboxylic acid functionality and the unique electronic properties of the difluorinated aromatic ring. This section details key synthetic transformations, providing both the mechanistic rationale and practical experimental procedures.
Activation of the Carboxylic Acid: Synthesis of 3,5-Difluorobenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental step in activating it for a wide range of nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than the parent carboxylic acid, readily undergoing reactions with amines, alcohols, and other nucleophiles.
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[3][4] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3] Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF).[5]
Reaction Workflow:
Caption: Workflow for the synthesis of 3,5-difluorobenzoyl chloride.
Experimental Protocol: Synthesis of 3,5-Difluorobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3,5-difluorobenzoic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. A solvent such as toluene can be used, but the reaction is often performed neat.[5]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup and Purification: After the reaction is complete, carefully distill off the excess thionyl chloride. The crude 3,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.
| Reagent | Molar Equivalent | Purpose |
| 3,5-Difluorobenzoic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | Excess (typically 2-3 eq) | Chlorinating Agent |
Reduction to 3,5-Difluorobenzyl Alcohol
The reduction of carboxylic acids to primary alcohols is a crucial transformation in organic synthesis. 3,5-Difluorobenzyl alcohol is a valuable intermediate, for instance, in the synthesis of agrochemicals and pharmaceuticals.
Mechanistic Insight: While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are often unselective. Borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and chemoselective for the reduction of carboxylic acids in the presence of other functional groups like esters.[6][7] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to the primary alcohol.[7] The initial and rate-determining step is the reaction of borane with the acidic proton of the carboxylic acid.[7][8]
Experimental Protocol: Reduction of 3,5-Difluorobenzoic Acid
-
Reaction Setup: To a dry, inert-atmosphere flask, add 3,5-difluorobenzoic acid dissolved in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Carefully quench the reaction by the slow addition of water or methanol. The mixture is then typically treated with an aqueous base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3,5-difluorobenzyl alcohol can be purified by column chromatography or distillation.
| Reagent | Molar Equivalent | Purpose |
| 3,5-Difluorobenzoic Acid | 1.0 | Starting Material |
| Borane-THF complex (BH₃·THF) | ~1.0-1.5 | Reducing Agent |
| Tetrahydrofuran (THF) | Solvent | Reaction Medium |
Amide Bond Formation: Synthesis of 3,5-Difluorobenzamides
Amide bond formation is a cornerstone of medicinal chemistry. 3,5-Difluorobenzamides are precursors to a wide array of biologically active molecules and can be synthesized through various coupling methods.
Underlying Principle: Carbodiimide-mediated coupling is a common and efficient method for amide synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating nucleophilic attack by an amine. HOBt is used to suppress side reactions and minimize racemization in the case of chiral substrates.
Generalized Amidation Workflow:
Caption: General workflow for EDC/HOBt mediated amidation.
Experimental Protocol: General Amidation of 3,5-Difluorobenzoic Acid
-
Reaction Setup: Dissolve 3,5-difluorobenzoic acid, the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Cool the mixture to 0 °C. Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Synthesis of 3,5-Difluoroaniline: A Gateway to Further Functionalization
3,5-Difluoroaniline is a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals. It can be prepared from 3,5-difluorobenzoic acid via the Curtius or Hofmann rearrangements. These reactions are classic examples of converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile.[9][10] When water is the nucleophile, the intermediate carbamic acid readily decarboxylates to yield the primary amine.[9] A significant advantage of modern protocols is the one-pot synthesis from the carboxylic acid, avoiding the isolation of the potentially explosive acyl azide intermediate.[11] Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot procedure.[10][11]
Mechanism of the Curtius Rearrangement:
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. atlas.org [atlas.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
X-ray crystal structure of 3,5-Difluoro-4-formylbenzoic acid
An In-Depth Technical Guide to the X-ray Crystal Structure Determination and Analysis of 3,5-Difluoro-4-formylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the determination and in-depth analysis of the single-crystal X-ray structure of this compound. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and materials science. It outlines the complete workflow, from crystal growth to data analysis, and offers expert insights into the anticipated structural features. The guide is structured to not only detail the "how" but also the "why" of each methodological step, ensuring a deep understanding of the scientific principles at play. We will explore the critical role of fluorine in crystal engineering, predict the governing supramolecular synthons, and detail the computational tools required for a thorough analysis of intermolecular interactions.
Introduction: The Scientific Imperative
This compound is a bespoke building block in modern synthetic chemistry. Its trifunctional nature—a carboxylic acid, an aldehyde (formyl group), and a difluorinated aromatic ring—makes it a valuable synthon for the development of novel pharmaceuticals and advanced materials. The fluorinated phenyl moiety can enhance metabolic stability and binding affinity in drug candidates, while the reactive aldehyde and carboxylic acid groups offer versatile handles for further chemical modification.[1]
Understanding the three-dimensional arrangement of molecules in the solid state is paramount. An X-ray crystal structure provides the unambiguous determination of molecular conformation, bond lengths, and bond angles.[2] More importantly, it reveals the intricate network of non-covalent interactions that dictate the crystal packing. These interactions, including hydrogen bonds and halogen bonds, are the cornerstone of crystal engineering, influencing critical material properties such as solubility, stability, and bioavailability.
The presence of fluorine atoms is particularly significant. Fluorine, being highly electronegative yet a poor hydrogen bond acceptor, engages in a subtle interplay of dipole-dipole, C—H···F, and F···F interactions that can profoundly influence molecular assembly.[3][4][5] This guide will therefore focus on the precise elucidation of these interactions in the title compound.
Comprehensive Methodology: From Powder to Structure
This section details a self-validating protocol for obtaining and analyzing the crystal structure of this compound.
PART A: Single Crystal Growth
The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality, single crystals. This often requires screening various conditions.[6]
Rationale: The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Rapid precipitation traps solvent and introduces defects, yielding poor diffraction.[7]
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, toluene, hexane). An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[6]
-
Slow Evaporation:
-
Slow Cooling:
-
Prepare a saturated solution in a minimal amount of a suitable boiling solvent.
-
Ensure all solid is dissolved. If needed, filter the hot solution to remove insoluble impurities.
-
Insulate the flask (e.g., with glass wool) and allow it to cool slowly to room temperature, and subsequently in a refrigerator (4 °C).[9]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform).
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[9]
-
Diagram: Crystallization Workflow
Caption: Workflow for growing single crystals.
PART B: X-ray Diffraction and Structure Solution
Protocol: Data Collection and Refinement
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution:
-
Determine the unit cell parameters and space group from the diffraction data.
-
Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.[11]
-
-
Structure Refinement:
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This iterative process minimizes the difference between observed and calculated structure factors.
-
Expected Results and Discussion
Based on the known principles of crystal engineering and the structures of analogous compounds, we can predict the key structural features of this compound.
The Dominant Supramolecular Synthon: The Carboxylic Acid Dimer
Carboxylic acids almost universally form robust hydrogen-bonded dimers in the solid state. This R²₂(8) graph set motif is one of the most predictable supramolecular synthons in crystal engineering.[12][13] We confidently predict that this compound will form centrosymmetric or pseudo-centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxylic acid moieties.
Diagram: Predicted Intermolecular Interactions
Caption: Predicted hierarchy of intermolecular interactions.
The Role of Fluorine and Formyl Groups in Crystal Packing
While the carboxylic acid dimer will define the primary structural unit, the final three-dimensional architecture will be directed by weaker, yet crucial, interactions involving the fluoro and formyl substituents.
-
C—H···O Interactions: The aldehyde oxygen is a potential hydrogen bond acceptor. We anticipate weak C—H···O interactions between the aromatic C—H donors and the formyl oxygen of adjacent molecules, linking the primary dimer units.
-
C—H···F Interactions: The fluorine atoms, while poor hydrogen bond acceptors, can participate in weak C—H···F interactions. These directional interactions are known to play a significant role in the packing of fluorinated organic molecules.[3]
-
π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring may promote offset π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters for this compound, based on typical values for small organic molecules.
| Parameter | Predicted Value / Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1, Pbca) |
| Z (Molecules per unit cell) | 2, 4, or 8 |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 5 - 25 |
| β (°) | 90 - 110 (for monoclinic) |
| V (ų) | 500 - 1500 |
| Density (calculated) (g/cm³) | 1.5 - 1.7 |
| R-factor | < 0.05 (for a well-refined structure) |
Advanced Structural Analysis
Quantum Chemical Calculations
To complement the experimental data, a gas-phase geometry optimization should be performed using Density Functional Theory (DFT) or Møller–Plesset (MP2) methods.[14][15] This provides an idealized, strain-free conformation of the molecule for comparison with the solid-state structure, highlighting the conformational changes induced by crystal packing forces.
Hirshfeld Surface Analysis
To quantify the intermolecular interactions, Hirshfeld surface analysis is an indispensable tool.[16][17] This technique maps the close contacts between molecules in the crystal.
-
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) will visually highlight key interactions. Strong hydrogen bonds (O—H···O) will appear as intense red regions.
-
2D Fingerprint Plots: These plots quantify the contribution of different interaction types. By decomposing the plot, we can determine the percentage contribution of H···H, O···H, F···H, and C···H contacts, providing a quantitative summary of the crystal packing.[18][19]
Conclusion
This technical guide provides a robust and scientifically grounded pathway for the complete structural elucidation of this compound. By following the detailed protocols for crystallization, X-ray diffraction, and computational analysis, researchers can obtain a definitive three-dimensional structure. The predicted dominance of the carboxylic acid dimer, modulated by a network of C—H···O, C—H···F, and π-stacking interactions, offers a clear hypothesis to be tested. The resulting crystal structure will be invaluable for understanding the solid-state properties of this compound and will provide a critical foundation for its rational application in drug discovery and materials science.
References
- 1. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantum algorithm of the direct calculation of energy derivatives developed for molecular geometry optimization | EurekAlert! [eurekalert.org]
- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 16. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Reactivity of aldehyde group in 3,5-Difluoro-4-formylbenzoic acid
An In-depth Technical Guide to the Aldehyde Group Reactivity of 3,5-Difluoro-4-formylbenzoic Acid
Abstract
This compound is a pivotal building block in contemporary organic synthesis, particularly within pharmaceutical and materials science domains.[1] Its utility stems from a unique molecular architecture where a highly activated aldehyde group is positioned on a difluorinated benzoic acid scaffold. This guide provides an in-depth analysis of the chemical reactivity of the formyl moiety, governed by the powerful electronic-withdrawing effects of the adjacent fluorine and carboxylic acid substituents. We will explore the mechanistic underpinnings of its reactivity in key synthetic transformations, provide field-proven experimental protocols, and offer insights into the causal factors behind methodological choices, empowering researchers to leverage this versatile reagent with precision and confidence.
Molecular Architecture and Electronic Profile
The reactivity of the aldehyde in this compound cannot be understood in isolation. It is a direct consequence of the electronic colloquy between the three functional groups on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 736990-88-8 | [2] |
| Molecular Formula | C₈H₄F₂O₃ | [2][3] |
| Molecular Weight | 186.11 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 319.877 °C | [1] |
| Density | 1.525 g/cm³ | [1] |
The molecule's behavior is dominated by the following electronic influences:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the sigma bonds.[4] With two fluorine atoms positioned ortho to the aldehyde, this effect is significantly amplified. The para-carboxylic acid group also contributes a strong inductive pull. This concerted electron withdrawal drastically reduces the electron density on the aromatic ring and, critically, on the carbonyl carbon of the aldehyde.
-
Mesomeric Effect (+M/-M): While fluorine can technically donate a lone pair of electrons via a positive mesomeric effect (+M), its high electronegativity makes this contribution weak compared to its dominant -I effect.[5] The carboxylic acid group exerts a deactivating negative mesomeric effect (-M). The net result is a highly electron-deficient aromatic system.
-
Enhanced Electrophilicity: The primary consequence of these combined effects is a significant increase in the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This heightened electrophilicity makes it an exceptionally potent target for nucleophilic attack compared to non-fluorinated analogues like 4-formylbenzoic acid.[6]
Caption: Electronic landscape of this compound.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the formyl group makes this compound an ideal substrate for a range of crucial synthetic reactions.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[7] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.
Mechanistic Insight & Causality: The reaction's success hinges on the initial nucleophilic attack of the amine on the aldehyde. The pronounced electrophilicity of the carbonyl carbon in this compound accelerates this first step, often leading to higher conversion rates and allowing for the use of milder reaction conditions compared to less activated aldehydes. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over reagents like sodium borohydride (NaBH₄) because it is a milder agent that selectively reduces the protonated iminium intermediate much faster than the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[8]
Caption: Experimental workflow for reductive amination.
Field-Proven Protocol: Synthesis of a Secondary Amine
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent & Amine Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane, ~0.2 M). Add the desired primary amine (1.1 eq).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Scientist's Note: This pre-stirring period allows for the equilibrium between the aldehyde/amine and the imine/water to be established before reduction.[7]
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by an appropriate method (e.g., TLC or LC-MS), typically for 2-12 hours.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[9] It involves the reaction of an aldehyde with a phosphonium ylide (a Wittig reagent).
Mechanistic Insight & Causality: The reaction is initiated by the nucleophilic attack of the ylide on the highly electrophilic aldehyde carbon, forming a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring.[10] The high electrophilicity of the substrate ensures this initial step is efficient. The oxaphosphetane then decomposes to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome (Z or E alkene) is largely dependent on the stability of the ylide used.[11]
Caption: Simplified mechanism of the Wittig Reaction.
Field-Proven Protocol: Synthesis of a Stilbene Derivative
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup & Purification: Quench the reaction by adding water. Extract the product with ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (like hexanes) or by column chromatography. The carboxylic acid functionality may require basic extraction and subsequent re-acidification to isolate the final product.
Aldol Condensation (Claisen-Schmidt)
Because this compound lacks α-hydrogens, it cannot self-condense. However, it serves as an excellent electrophilic partner in a crossed or directed aldol condensation, specifically a Claisen-Schmidt condensation, with an enolizable ketone or aldehyde.[12][13]
Mechanistic Insight & Causality: Under basic conditions, a catalytic amount of base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone partner (e.g., acetone) to form a nucleophilic enolate.[13] This enolate then rapidly attacks the highly electrophilic carbonyl of this compound. The resulting β-hydroxy alkoxide intermediate readily undergoes elimination of water (dehydration), driven by the formation of a highly stable, conjugated α,β-unsaturated carbonyl system (a chalcone-like structure).[14]
Field-Proven Protocol: Synthesis of a Chalcone Analogue
-
Reagent Preparation: In a 100 mL flask, dissolve this compound (1.0 eq) and the ketone partner (e.g., acetophenone) (1.0-1.2 eq) in ethanol or methanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Condensation: A precipitate often forms as the reaction proceeds. Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid product thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion
The aldehyde group of this compound is not merely a functional handle but a highly tuned, reactive center. The potent, synergistic electron-withdrawing effects of the ortho-difluoro and para-carboxyl substituents render its carbonyl carbon exceptionally electrophilic. This intrinsic property accelerates nucleophilic additions, enabling efficient and often high-yielding transformations such as reductive aminations, Wittig olefinations, and Claisen-Schmidt condensations under well-controlled conditions. A thorough understanding of this electronic activation is paramount for synthetic chemists, allowing them to rationally design synthetic routes and fully exploit the potential of this valuable building block in the creation of complex molecules for pharmaceutical and advanced material applications.[1][15]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. magritek.com [magritek.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. preprints.org [preprints.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Enzyme Inhibitors Utilizing 3,5-Difluoro-4-formylbenzoic Acid
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-Difluoro-4-formylbenzoic acid as a pivotal building block in the synthesis of enzyme inhibitors. We will explore the underlying chemical principles that make this reagent a valuable scaffold, focusing on the synergistic roles of its difluoro-aromatic core, reactive formyl group, and carboxylic acid moiety. Detailed, field-tested protocols for key synthetic transformations, including reductive amination, are provided, alongside troubleshooting guides and contextual biological pathways to create a self-validating and practical framework for inhibitor development.
Introduction: The Strategic Value of a Fluorinated Scaffolding Approach
In modern drug discovery, the incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] This has led to the development of numerous fluorinated therapeutics, including potent enzyme inhibitors.[4][5]
This compound has emerged as a particularly valuable starting material in this domain. Its structure is pre-configured for versatility, offering three distinct points for chemical modification and interaction:
-
The 3,5-Difluorophenyl Ring: The two fluorine atoms flanking the formyl group act as powerful electron-withdrawing groups, influencing the reactivity of the adjacent aldehyde. Furthermore, this motif can enhance binding interactions within an enzyme's active site and improve metabolic resistance by shielding potential sites of oxidation.[2][3]
-
The 4-Formyl (Aldehyde) Group: This functional group serves as a primary handle for diversification. It is an ideal electrophile for reactions like reductive amination, allowing for the systematic introduction of a wide array of amine-containing side chains to probe the topology of an enzyme's binding pocket.
-
The 1-Carboxylic Acid Group: This moiety can act as a critical pharmacophore, forming key hydrogen bonds or ionic interactions with basic residues (e.g., lysine, arginine) in the target protein. Alternatively, it can be used as a secondary attachment point for further derivatization via amide coupling.
This guide will focus on leveraging these features to construct novel inhibitor scaffolds, with a specific emphasis on a robust protocol for reductive amination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 736990-88-8 | [6][7] |
| Molecular Formula | C₈H₄F₂O₃ | [6][8] |
| Molecular Weight | 186.11 g/mol | [6][8] |
| Appearance | Light yellow to yellow solid | [8] |
| Boiling Point | 319.88 °C (Predicted) | [8] |
| Density | 1.525 g/cm³ (Predicted) | [8] |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)C(=O)O | [6][9] |
Core Synthetic Strategies & Mechanistic Rationale
The power of this compound lies in its suitability for fundamental, high-yield reactions that are cornerstones of medicinal chemistry.
Reductive Amination: The Gateway to Chemical Diversity
Reductive amination is arguably the most critical reaction for derivatizing this scaffold. It is a two-stage, one-pot process that forms a new carbon-nitrogen bond.
-
Iminium Ion Formation: The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon. This is followed by dehydration to form a protonated imine, or iminium ion. The slightly acidic conditions required for this step are often self-catalyzed by the benzoic acid moiety or facilitated by mild acid additives.
-
Hydride Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon.[10] This reagent is favored because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion, minimizing side reactions.[10]
This reaction's utility is immense, as it allows for the coupling of the core scaffold with a vast library of commercially available primary and secondary amines, enabling extensive structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Expanding the Core (Advanced)
While this guide focuses on the formyl group, it is important to note that for more advanced modifications, C-C bond-forming reactions like the Suzuki-Miyaura coupling can be employed.[11][12] Should the synthetic plan require it, the aromatic ring could be further functionalized (e.g., by converting the carboxylic acid to a halide or triflate), allowing for the introduction of other aryl or heteroaryl groups. This reaction is a pillar of pharmaceutical synthesis, pivotal in the creation of complex molecules like Losartan and Abemaciclib.[12][13]
Application Protocol: Synthesis of a DFB-Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of a representative inhibitor core via reductive amination. Protein kinases are a major class of drug targets, particularly in oncology, and many inhibitors feature a central aromatic core with appended amine-containing heterocycles.[14][15][16]
Workflow Overview
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for synthesizing an inhibitor core.
Principle
To demonstrate the protocol, we will synthesize 4-((4-(dimethylamino)piperidin-1-yl)methyl)-3,5-difluorobenzoic acid . This reaction couples the starting material with 4-(dimethylamino)piperidine, a common fragment in kinase inhibitors that can improve solubility and provide a basic handle for salt formation.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 736990-88-8 | 186.11 | 500 mg | 2.69 |
| 4-(Dimethylamino)piperidine | 50535-77-8 | 128.22 | 380 mg | 2.96 (1.1 eq) |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 855 mg | 4.04 (1.5 eq) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 20 mL | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~0.1 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | 30 mL | - |
| Brine (Saturated NaCl aq.) | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.69 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (20 mL) and stir to dissolve. The solution may be a fine suspension.
-
Amine Addition: Add 4-(dimethylamino)piperidine (380 mg, 2.96 mmol) to the mixture, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Stirring (Imine Formation): Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (855 mg, 4.04 mmol) portion-wise over 5 minutes. Note: Slight gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (30 mL) to quench the excess reducing agent and acid.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-15% methanol in dichloromethane to afford the pure product as a white to off-white solid.
Table 2: Summary of Reductive Amination Protocol
| Parameter | Condition / Value | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, good for solubility of reagents. |
| Reducing Agent | NaBH(OAc)₃ | Selective for iminium ions over aldehydes. |
| Stoichiometry | Amine (1.1 eq), Reductant (1.5 eq) | Slight excess ensures complete conversion of the limiting aldehyde. |
| Temperature | Room Temperature | Sufficient for both iminium formation and reduction. |
| Reaction Time | 4-6 hours | Typical timeframe for this transformation. |
| Expected Yield | 75-90% | Based on similar literature preparations. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Inactive reducing agent (hydrolyzed).3. Sterically hindered amine. | 1. Allow the reaction to run longer (up to 24h).2. Use a fresh bottle of NaBH(OAc)₃.3. Gently heat the reaction to 40°C. |
| Formation of Di-alkylated Side Product | Primary amine starting material is further alkylated. | Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation. |
| Aldehyde Reduction to Alcohol | Contamination with a stronger reducing agent (e.g., NaBH₄). | Ensure the correct borohydride reagent is used. NaBH(OAc)₃ is highly selective. |
| Poor Yield after Work-up | Product is partially soluble in the aqueous basic layer due to the carboxylic acid and tertiary amine. | Before extraction, acidify the aqueous layer to pH ~5-6 with 1M HCl to protonate the product and increase its solubility in the organic phase. |
Biological Context: Targeting Kinase Signaling
The scaffolds synthesized from this compound are often designed to inhibit protein kinases. Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[15]
Caption: A simplified MAPK signaling pathway targeted by kinase inhibitors.
As shown in the diagram, a kinase inhibitor can block the signaling cascade at a specific node (e.g., RAF), thereby preventing downstream signaling that leads to uncontrolled cell proliferation. The DFB-scaffold serves as the core to which various functional groups are attached to achieve potent and selective binding to the ATP-binding site of the target kinase.
Conclusion
This compound is a superior building block for the synthesis of enzyme inhibitors due to its trifunctional nature. The strategic placement of fluorine atoms enhances drug-like properties, while the orthogonal reactivity of the formyl and carboxylic acid groups provides a robust platform for generating diverse chemical libraries. The reductive amination protocol detailed herein is a reliable and scalable method for elaborating the core scaffold, offering a direct path to novel chemical entities for drug discovery programs. By combining rational design with efficient chemical synthesis, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 8. This compound [myskinrecipes.com]
- 9. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 16. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Reductive Amination of 3,5-Difluoro-4-formylbenzoic Acid
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorine atoms into aromatic scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 3,5-Difluoro-4-formylbenzoic acid moiety is a particularly valuable building block, offering a trifunctional handle for complex molecular assembly.[1] Its unique electronic properties and synthetic versatility make it a sought-after intermediate in the synthesis of novel therapeutics, including advanced antibacterial agents.[2][3]
Reductive amination stands as one of the most efficient and widely used methods for forming carbon-nitrogen (C-N) bonds, a cornerstone transformation in pharmaceutical chemistry.[4][5] This reaction's appeal lies in its operational simplicity, often allowing for a "one-pot" procedure under mild conditions, which is highly advantageous for green chemistry and process efficiency.[6] This application note provides a detailed, field-proven protocol for the reductive amination of this compound, emphasizing the chemical rationale behind the procedural choices to ensure reliable and reproducible outcomes for researchers.
Mechanistic Rationale: The Superiority of Sodium Triacetoxyborohydride (STAB)
The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The reagent must selectively reduce the iminium ion intermediate in situ without significantly reducing the starting aldehyde.
The overall transformation proceeds in two key stages within the same reaction vessel:
-
Imine/Iminium Ion Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the reversible loss of water to yield the corresponding imine. Under the slightly acidic conditions often present (or catalyzed by the benzoic acid substrate itself), the imine is protonated to form a highly electrophilic iminium ion.[6][7][8]
-
Hydride Reduction: A selective hydride source reduces the iminium ion to the final amine product.
For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[4][9] Its efficacy stems from its attenuated reactivity compared to reagents like sodium borohydride (NaBH₄). The steric bulk and electron-withdrawing effects of the three acetoxy groups make STAB a mild and selective hydride donor.[5][9] This mildness is critical; STAB reduces the highly reactive iminium ion much faster than it reduces the less reactive starting aldehyde, preventing the formation of the corresponding alcohol byproduct and leading to cleaner reactions with higher yields.[5][6]
Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of hazardous cyanide waste streams.[4][10] It performs optimally in aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are ideal for this reaction.[11][12]
Detailed Experimental Protocol
This protocol outlines a general procedure for reacting this compound with a primary or secondary amine. The stoichiometry and reaction times may require optimization for specific amine substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Stoichiometry |
| This compound | 186.11 | 1.0 equiv |
| Amine (Primary or Secondary) | - | 1.0 - 1.2 equiv |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 equiv |
| 1,2-Dichloroethane (DCE), Anhydrous | - | ~0.1 M concentration |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | For quench/workup |
| Dichloromethane (DCM) or Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until the solid is fully dissolved.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the reaction mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly in an air-free environment if possible. The reaction is typically exothermic, but usually requires no external cooling.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-18 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. The aqueous layer should be basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Note: The benzoic acid functionality will make the product soluble in the basic aqueous layer. To extract the product into the organic layer, the pH of the aqueous phase may need to be carefully adjusted to ~7 with dilute HCl before extraction.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization or flash column chromatography on silica gel, depending on the physical properties of the final compound.[13][14]
Conclusion
This application note details a reliable and scalable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The choice of STAB as the reducing agent ensures high selectivity, operational safety, and excellent yields, making this procedure highly suitable for applications in medicinal chemistry and drug development. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently apply and adapt this protocol to synthesize a diverse library of valuable fluorinated amine derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Execution of the Wittig Reaction with 3,5-Difluoro-4-formylbenzoic Acid for Advanced Drug Discovery Intermediates
Abstract
This comprehensive guide provides a detailed exploration of the Wittig reaction tailored for the challenging substrate, 3,5-Difluoro-4-formylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the mechanistic nuances and strategic considerations essential for the successful synthesis of difluorinated stilbene derivatives, which are valuable scaffolds in modern drug discovery. We will dissect the impact of the electron-deficient nature of the substrate, navigate the complexities introduced by the carboxylic acid moiety, and present detailed, field-tested protocols for achieving desired stereochemical outcomes.
Introduction: The Wittig Reaction in the Context of Complex Aromatic Scaffolds
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, revered for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Its power lies in the unambiguous placement of the newly formed double bond, a feature of paramount importance in the synthesis of complex molecules where regio- and stereoisomerism can dictate biological activity.[2]
Our focus, this compound, presents a unique set of challenges that necessitate a departure from standard Wittig protocols. The aromatic ring is rendered significantly electron-deficient by the cumulative inductive effects of two fluorine atoms and a carboxylic acid group. This electronic environment deactivates the aldehyde carbonyl towards nucleophilic attack by the phosphorus ylide.[3] Furthermore, the acidic proton of the carboxylic acid group introduces a critical consideration in the choice of base for ylide generation, as it can compete with the deprotonation of the phosphonium salt and potentially quench the ylide.
This guide will provide a strategic roadmap for navigating these challenges, enabling the efficient synthesis of valuable difluorinated stilbene derivatives.
Mechanistic Considerations and Stereochemical Control
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[1][4][5] Understanding this relationship is crucial for designing a synthesis that yields the desired E- or Z-alkene.
-
Unstabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive and generally lead to the formation of the Z-alkene under kinetic control.[1][5] The reaction proceeds rapidly through a cis-oxaphosphetane intermediate.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[4][5][6] The initial nucleophilic addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which subsequently collapses to furnish the E-alkene.[4][7]
The choice between these two classes of ylides will be a primary determinant of the geometry of the resulting stilbene derivative.
Diagram 1: The Wittig Reaction Mechanism
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-4-formylbenzoic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of 3,5-Difluoro-4-formylbenzoic Acid in Drug Discovery
This compound is a key building block in modern medicinal chemistry, offering a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents.[1][2] The presence of a carboxylic acid, an aldehyde, and a difluorinated phenyl ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules.[1] The fluorine atoms are particularly significant as they can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity and pKa of the final compound, thereby improving its pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and expert insights into the derivatization of this valuable intermediate through several key synthetic transformations.
Core Derivatization Strategies and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its aldehyde and carboxylic acid functional groups. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group activates the aldehyde towards nucleophilic attack, making reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation particularly efficient.
Diagram: Key Derivatization Pathways
Caption: Key derivatization routes for this compound.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a powerful method for the formation of C-N bonds and is widely used in medicinal chemistry to introduce a variety of amine-containing moieties. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] For this compound, this reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Expert Insights: Reagent Selection and Reaction Control
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild, selective for the reduction of iminium ions over aldehydes, and does not require strictly anhydrous conditions.[3] The presence of the carboxylic acid group in the starting material may necessitate the use of a base to prevent unwanted side reactions or to ensure the amine nucleophile is in its free base form.
Protocol 1: Reductive Amination with a Primary Amine
Objective: To synthesize a secondary amine derivative of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and DIPEA (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant Ratios (molar eq.) | Typical Yield | Notes |
| Benzoic Acid: 1.0 | 70-90% | The reaction time may vary depending on the steric and electronic properties of the amine. |
| Primary Amine: 1.1 | The use of DIPEA is recommended to neutralize any acid and facilitate the reaction. | |
| NaBH(OAc)₃: 1.5 | ||
| DIPEA: 1.2 |
Wittig Reaction: Synthesis of Stilbene and Other Alkene Derivatives
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to olefins with high regioselectivity.[5] This reaction is particularly valuable in medicinal chemistry for the synthesis of stilbene derivatives and other conjugated systems, which are present in numerous biologically active compounds.
Expert Insights: Ylide Stability and Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene.[5] Given the electron-deficient nature of the aldehyde in this compound, the reaction with both stabilized and non-stabilized ylides is expected to proceed efficiently.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide
Objective: To synthesize a (Z)-alkene derivative of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried flasks, syringes, etc.).
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[6][7] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates and possess a wide range of biological activities.
Expert Insights: The Doebner Modification
A particularly relevant variation for this compound is the Doebner modification, which utilizes pyridine as a catalyst and solvent, often with malonic acid as the active methylene compound.[6][7] This modification can lead to concomitant decarboxylation, yielding an α,β-unsaturated carboxylic acid.
Protocol 3: Knoevenagel Condensation with Malononitrile
Objective: To synthesize a dinitrile derivative of this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
| Active Methylene Compound | Catalyst | Typical Yield | Notes |
| Malononitrile | Piperidine | 80-95% | The reaction is typically fast and high-yielding. |
| Ethyl cyanoacetate | Piperidine | 75-90% | The product will be an α,β-unsaturated ester. |
| Malonic acid | Pyridine (Doebner) | 60-80% | Decarboxylation may occur to yield the cinnamic acid derivative.[6][7] |
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its derivatization through robust and reliable synthetic methods. By leveraging these reactions, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents. The strategic incorporation of the difluorinated phenyl moiety is a proven strategy for enhancing the drug-like properties of molecules, and this compound is a key enabler of this approach.
References
- 1. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 2. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols: Leveraging 3,5-Difluoro-4-formylbenzoic Acid in the Synthesis of Advanced Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemical Design
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides. Within the arsenal of fluorinated building blocks, 3,5-Difluoro-4-formylbenzoic acid (also known as 4-carboxy-2,6-difluorobenzaldehyde) presents itself as a highly versatile, yet underexplored, intermediate for the synthesis of novel agrochemicals.
This technical guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct, large-scale commercial applications of this specific molecule are not yet widely documented in publicly available literature, its unique trifunctional nature—a carboxylic acid, an aldehyde, and a difluorinated phenyl ring—offers a compelling platform for the construction of complex and potentially patentable agrochemical scaffolds.
This document will provide detailed, field-proven insights into the synthesis of this compound itself, followed by expert-devised, plausible synthetic protocols for its application in the creation of next-generation agrochemicals, with a focus on pyrazole-based fungicides. The causality behind experimental choices will be thoroughly explained to empower researchers in their own discovery efforts.
Physicochemical and Safety Data of this compound
A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe laboratory execution.
| Property | Value | Source |
| CAS Number | 736990-88-8 | [1][2] |
| Molecular Formula | C₈H₄F₂O₃ | [1][2][3] |
| Molecular Weight | 186.11 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 319.877 °C | [3] |
| Density | 1.525 g/cm³ | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Carboxy-2,6-difluorobenzaldehyde | [1] |
Safety and Handling Information:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The availability of a reliable synthetic route to this compound is the first critical step in its application. The following protocol is based on a reported ortho-formylation of 3,5-difluorobenzoic acid[4].
Reaction Scheme
References
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3,5-Difluoro-4-formylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl structures is a foundational practice. Among the vast array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for its reliability, mild conditions, and exceptional functional group tolerance.[1][2][3] This application note focuses on a particularly valuable building block: 3,5-Difluoro-4-formylbenzoic acid and its derivatives.
The unique arrangement of substituents on this aromatic ring—two electron-withdrawing fluorine atoms flanking a reactive formyl (aldehyde) group, all ortho and meta to a carboxylic acid—presents both a synthetic challenge and a strategic advantage.[4][5] The fluorine atoms modulate the electronic properties and metabolic stability of target molecules, a prized attribute in drug discovery. The formyl group serves as a versatile chemical handle for subsequent elaborations, such as reductive aminations or condensations, to build molecular complexity.[6] This guide provides a deep dive into the mechanistic considerations and practical protocols for successfully employing these valuable substrates in Suzuki-Miyaura coupling reactions.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species.[3] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like this compound.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the aryl halide, forming a Pd(II) complex. The electron-withdrawing nature of the fluorine and formyl groups on our substrate can accelerate this rate-determining step.[3][7]
-
Transmetalation: The organic group from the boronic acid (or ester) partner is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic borate species.[2][8] The choice of base is critical to ensure this process is efficient without promoting unwanted side reactions.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design & Protocols
PART 1: Selecting the Right Reagents and Conditions
The success of coupling with this compound derivatives hinges on a rational selection of catalyst, base, and solvent.
-
Palladium Catalyst & Ligand: Due to the electron-deficient nature of the aryl halide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient. However, for more challenging couplings, particularly with sterically hindered boronic acids, more electron-rich and bulky phosphine ligands like SPhos or XPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can significantly improve yields and reaction rates.[9][10]
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to promote unwanted side reactions with the formyl or carboxylic acid groups. Mild inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃): An excellent general-purpose base for this reaction, offering a good balance of reactivity and compatibility.[11]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be effective when K₂CO₃ is sluggish.[12]
-
Cesium Carbonate (Cs₂CO₃): Often used for sterically demanding couplings, but may be too reactive for this substrate.
-
-
Solvent System: A biphasic solvent system is often employed in Suzuki couplings.[2] The organic phase solubilizes the catalyst and aryl halide, while the aqueous phase dissolves the inorganic base and facilitates the formation of the borate complex.
-
Dioxane/Water or Toluene/Water: Classic solvent mixtures that are highly effective.
-
Tetrahydrofuran (THF)/Water: Another common and effective choice.
-
PART 2: Detailed Step-by-Step Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3,5-Difluoro-4-formyl-iodobenzoic acid with a generic arylboronic acid. Note: Aryl bromides can also be used, but may require a more active catalyst system and higher temperatures.
Workflow Overview
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials:
-
3,5-Difluoro-4-formyl-iodobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent 1 (e.g., Dioxane or Toluene), degassed
-
Solvent 2 (e.g., Water), degassed
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3,5-Difluoro-4-formyl-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Rationale: Combining the solid reagents first is a standard and convenient practice. Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide.
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., dioxane) followed by the degassed water. A typical solvent ratio is 4:1 or 5:1 (organic:water). The mixture should be stirred to create a suspension.
-
Rationale: Degassing the solvents (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the stirring suspension.
-
Rationale: The catalyst is added last to the inerted mixture to minimize its exposure to air.
-
-
Reaction: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction vigorously.
-
Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure proper mixing in the biphasic system.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel. Acidify the aqueous layer carefully with 1M HCl to pH ~2-3 to protonate the carboxylic acid, which will move the product into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary and Optimization
For successful Suzuki couplings, systematic optimization of parameters is key. The following table provides a starting point for adapting the protocol to different coupling partners.
| Parameter | Condition A (Standard) | Condition B (Challenging Substrate) | Rationale & Causality |
| Aryl Halide | 3,5-Difluoro-4-formyl-iodo benzoic acid | 3,5-Difluoro-4-formyl-bromo benzoic acid | The C-I bond is weaker and more reactive than the C-Br bond, making oxidative addition easier.[2][13] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | For less reactive aryl bromides or sterically hindered boronic acids, advanced ligands like SPhos provide greater activity.[9] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | A stronger base like K₃PO₄ can accelerate the transmetalation step, which may be slow with challenging substrates.[12] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Toluene allows for higher reaction temperatures if needed, while dioxane is an excellent solvent for a wide range of substrates. |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are often required for the oxidative addition to less reactive aryl bromides. |
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Increase catalyst loading or switch to a more active ligand system (e.g., SPhos, XPhos).
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid is replaced by a hydrogen atom. This can be promoted by excessive heat or a base that is too strong.[12]
-
Solution: Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Two molecules of the boronic acid coupling together.
-
Solution: This can also be a sign of catalyst degradation. Ensure an inert atmosphere. Using the boronic acid in a smaller excess (e.g., 1.1-1.2 equiv) can help minimize this side reaction.
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Esterification of 3,5-Difluoro-4-formylbenzoic Acid
Introduction: The Significance of Fluorinated Benzoic Acid Esters in Medicinal Chemistry
3,5-Difluoro-4-formylbenzoic acid is a key building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a difluorinated aromatic ring, makes it a versatile scaffold for synthesizing complex molecular architectures. The incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. The esterification of the carboxylic acid moiety is a critical step in the derivatization of this molecule, enabling the creation of prodrugs or facilitating further synthetic transformations. This document provides a detailed experimental protocol for the efficient synthesis of methyl 3,5-difluoro-4-formylbenzoate via a classic Fischer-Speier esterification.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol to yield an ester and water.[1][2] The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[1][3]
The mechanism proceeds through several key steps:[4][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]
The presence of electron-withdrawing groups, such as the two fluorine atoms and the formyl group on the aromatic ring of this compound, can influence the reactivity of the carboxylic acid. While these groups increase the acidity of the carboxylic proton, they may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially affecting the rate of the initial protonation step. However, the overall reaction proceeds efficiently under standard Fischer esterification conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| This compound | 186.11 | 736990-88-8 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[8] |
| Methanol (Anhydrous) | 32.04 | 67-56-1 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled. |
| Sulfuric Acid (Concentrated) | 98.08 | 7664-93-9 | Causes severe skin burns and eye damage. |
| Sodium Bicarbonate | 84.01 | 144-55-8 | Not classified as hazardous. |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Not classified as hazardous. |
| Ethyl Acetate | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |
| Hexanes | - | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure. |
Experimental Protocol: Synthesis of Methyl 3,5-Difluoro-4-formylbenzoate
This protocol details the synthesis of methyl 3,5-difluoro-4-formylbenzoate on a laboratory scale.
Reaction Setup
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g).
-
Add anhydrous methanol (20-40 eq, e.g., 50 mL). Methanol serves as both a reagent and the solvent.
-
While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq, e.g., 0.5 mL) to the reaction mixture. Caution: The addition of strong acid is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Place the flask in a heating mantle or an oil bath.
Reaction Execution
-
Heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65°C).[9]
-
Maintain the reflux for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3,5-difluoro-4-formylbenzoate.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel if necessary to obtain the pure product.
Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Anhydrous Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Product | Methyl 3,5-difluoro-4-formylbenzoate |
| Appearance of Product | Solid |
| Expected Yield | 85-95% |
Experimental Workflow
Caption: Workflow for the synthesis of methyl 3,5-difluoro-4-formylbenzoate.
Characterization of Methyl 3,5-difluoro-4-formylbenzoate
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a solid.
-
Molecular Formula: C₉H₆F₂O₃[10]
-
Molar Mass: 200.14 g/mol [10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show a singlet for the methyl ester protons, and signals in the aromatic region corresponding to the protons on the difluorinated ring, as well as a singlet for the aldehyde proton. The ¹³C and ¹⁹F NMR spectra will also provide characteristic signals for the carbon and fluorine atoms in the molecule.
-
Purity: Should be ≥97% as determined by analytical techniques such as HPLC or GC.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[11]
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
This compound is an irritant.[8] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This application note provides a comprehensive and reliable protocol for the esterification of this compound using Fischer-Speier conditions. The procedure is straightforward, high-yielding, and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The resulting methyl 3,5-difluoro-4-formylbenzoate is a valuable intermediate for the synthesis of novel therapeutic agents and other advanced materials.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 3,5-difluoro-4-formylbenzoate | C9H6F2O3 | CID 84669207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: 3,5-Difluoro-4-formylbenzoic Acid as a Versatile Building Block in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug discovery to enhance a molecule's pharmacological profile. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, 3,5-Difluoro-4-formylbenzoic acid stands out as a particularly valuable scaffold due to its trifunctional nature, possessing a carboxylic acid, a reactive aldehyde, and a difluorinated phenyl ring. This unique combination offers multiple avenues for synthetic elaboration, making it a powerful tool for the construction of complex and potent therapeutic agents.[2][3]
This document provides an in-depth guide to the synthetic utility of this compound, focusing on its application in the synthesis of novel kinase inhibitors and other targeted therapies. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present visual workflows to aid in the practical application of this versatile building block.
Core Application: Synthesis of Tricyclic Prostaglandin E2 Receptor 1 (EP1) Antagonists
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptor subtypes, including the EP1 receptor. Antagonists of the EP1 receptor are promising therapeutic agents for the treatment of inflammatory pain, neuroinflammation, and certain cancers. The unique structural features of this compound make it an ideal starting material for the construction of complex heterocyclic systems, such as the tricyclic core of novel EP1 receptor antagonists.
Rationale for the Use of this compound
The synthesis of the tricyclic core of these EP1 antagonists hinges on a key intramolecular cyclization step. The difluoro substitution pattern on the aromatic ring of this compound serves a dual purpose. Firstly, the electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the aromatic ring in certain cyclization reactions. Secondly, and more importantly, the fluorine atoms can improve the metabolic stability of the final compound by blocking potential sites of oxidative metabolism, a crucial consideration for developing drugs with favorable pharmacokinetic profiles. The aldehyde and carboxylic acid functionalities provide the necessary handles for the sequential construction of the heterocyclic framework.
Experimental Workflow and Protocol
The synthesis of the tricyclic EP1 antagonist intermediate involves a multi-step sequence starting with the condensation of this compound with an appropriate amine, followed by a series of cyclization and functional group manipulation steps. Below is a representative protocol for the initial condensation and subsequent Pictet-Spengler-type cyclization to form a key tricyclic intermediate.
Diagram of the Experimental Workflow:
Caption: Synthetic workflow for the preparation of a tricyclic API scaffold.
Protocol 1: Synthesis of a Tricyclic EP1 Antagonist Intermediate
Materials:
-
This compound
-
4-Chloroaniline
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a solution of this compound (1.0 g, 5.37 mmol) in toluene (50 mL) is added 4-chloroaniline (0.685 g, 5.37 mmol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude imine intermediate.
-
-
Intramolecular Cyclization:
-
The crude imine intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Trifluoroacetic acid (TFA) (0.2 equivalents) is added, and the mixture is heated to reflux. The progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction is cooled, and the solvent is evaporated.
-
-
Work-up and Purification:
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tricyclic intermediate.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) |
| This compound | C₈H₄F₂O₃ | 186.11 | - | >98% |
| Tricyclic Intermediate | C₁₅H₈ClF₂NO₂ | 323.68 | 60-70 | >95% |
Secondary Application: Synthesis of Bexarotene Analogs as Retinoid X Receptor (RXR) Agonists
Bexarotene is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma and acts as a selective agonist for the retinoid X receptor (RXR). The development of novel bexarotene analogs with improved efficacy and reduced side effects is an active area of research. This compound can serve as a key building block for the synthesis of such analogs, where the difluorinated benzoic acid moiety can mimic the carboxylic acid group of bexarotene while potentially offering improved metabolic stability.[4]
General Synthetic Strategy
The synthesis of bexarotene analogs from this compound typically involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl or ethynyl linker, followed by coupling with the tetramethyltetrahydronaphthalene core of bexarotene. The carboxylic acid functionality can be protected and deprotected as needed throughout the synthesis.
Diagram of the General Synthetic Relationship:
Caption: Logical relationship for the synthesis of Bexarotene analogs.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients. Its unique combination of a difluorinated aromatic ring, a reactive aldehyde, and a carboxylic acid allows for a wide range of synthetic transformations, making it an ideal starting material for the construction of novel heterocyclic scaffolds and other complex molecular architectures. The strategic incorporation of this building block can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.
References
- 1. youtube.com [youtube.com]
- 2. WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors - Google Patents [patents.google.com]
- 3. Synthesis of a new fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Aldehyde Group Protection Strategies for 3,5-Difluoro-4-formylbenzoic Acid
Introduction: The Synthetic Challenge
3,5-Difluoro-4-formylbenzoic acid is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties imparted by the difluorinated phenyl ring.[1] However, its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, presents a significant challenge for selective chemical transformations. To successfully manipulate the carboxylic acid group—for instance, through esterification, amide coupling, or reduction—the highly reactive aldehyde must first be masked with a suitable protecting group.
This application note provides a detailed guide to the most effective strategies for the chemoselective protection of the aldehyde in this compound. We will explore the rationale behind choosing a protecting group, present detailed protocols for two robust methods—acetal and thioacetal formation—and discuss their respective stability profiles and deprotection conditions. The overarching goal is to enable an orthogonal synthetic approach, allowing for modification of the carboxylic acid while the aldehyde remains inert.[2][3]
Rationale for Aldehyde Protection
The aldehyde functional group is highly susceptible to nucleophilic attack and oxidation/reduction. Many reagents used to modify carboxylic acids, such as organometallics (Grignard reagents), strong reducing agents (LiAlH₄), or even some basic conditions for amide coupling, would react undesirably with the unprotected aldehyde.[4][5] Therefore, a successful synthetic strategy requires the implementation of a protecting group that is:
-
Chemoselective: Reacts preferentially with the aldehyde over the carboxylic acid.
-
Stable: Remains intact under the reaction conditions used to modify the carboxylic acid.
-
Removable: Can be cleaved efficiently under mild conditions that do not disturb the newly modified structure.[6]
Cyclic acetals and thioacetals are the most common and effective protecting groups for aldehydes, meeting these criteria exceptionally well.[4]
Strategy 1: Cyclic Acetal Protection
The formation of a cyclic acetal, typically using ethylene glycol, is a classic and highly reliable method for protecting aldehydes.[7] Acetals are exceptionally stable in neutral to strongly basic environments, making them ideal for subsequent reactions involving bases, nucleophiles, or hydride reducing agents.[8][9]
The protection mechanism involves an acid-catalyzed nucleophilic addition of the diol to the carbonyl carbon. The removal of water is crucial to drive the reaction equilibrium towards the acetal product.[9]
Caption: Workflow for cyclic acetal protection and deprotection.
Protocol 3.1: Acetal Protection with Ethylene Glycol
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add toluene as the solvent (approx. 0.1 M concentration of the substrate). Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product, which can often be used in the next step without further purification.
Protocol 3.2: Acetal Deprotection
-
Setup: Dissolve the acetal-protected compound in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[10]
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.
Strategy 2: Cyclic Thioacetal Protection
For reactions requiring enhanced stability, particularly under acidic conditions, thioacetal protection is the superior choice.[11] Cyclic thioacetals, formed with 1,2-ethanedithiol or 1,3-propanedithiol, are robust protecting groups stable to both strong acids and bases.[11][12] Their stability makes them compatible with a broader range of synthetic transformations on the carboxylic acid moiety.
The formation is typically catalyzed by a Lewis acid or a Brønsted acid.[12] Deprotection, however, cannot be achieved by simple hydrolysis and requires specific reagents, often involving heavy metal salts or oxidative conditions.[11][13][14]
Caption: Workflow for cyclic thioacetal protection and deprotection.
Protocol 4.1: Thioacetal Protection with 1,2-Ethanedithiol
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Add 1,2-ethanedithiol (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq).[6] Alternatively, other catalysts like iodine (I₂) or hafnium triflate can be used for milder conditions.[15][16]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the thioacetal-protected product.
Protocol 4.2: Thioacetal Deprotection (Oxidative Method)
-
Setup: Dissolve the thioacetal-protected compound in a solvent mixture, such as acetonitrile/water.
-
Reagents: Add an oxidizing agent like o-iodoxybenzoic acid (IBX) (2-3 eq) or N-bromosuccinimide (NBS).[15]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with a sodium thiosulfate solution (to quench excess oxidant) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde. Note: Deprotection using mercury salts like HgCl₂ is also effective but less favored due to toxicity.[11]
Comparative Summary of Protection Strategies
| Feature | Cyclic Acetal (1,3-Dioxolane) | Cyclic Thioacetal (1,3-Dithiolane) |
| Protecting Reagents | Ethylene Glycol | 1,2-Ethanedithiol or 1,3-Propanedithiol |
| Typical Catalysts | Brønsted acids (p-TsOH, H₂SO₄) | Lewis acids (BF₃·OEt₂, ZnCl₂) or I₂, Hf(OTf)₄[15][16] |
| Stability to Acid | Labile | Stable [11] |
| Stability to Base | Stable [8] | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, AcOH)[17] | Oxidizing agents (IBX, NBS) or heavy metal salts (HgCl₂)[15][18] |
| Key Advantage | Easy and mild deprotection. | High stability to a wide range of conditions, including acid. |
| Key Disadvantage | Sensitive to acidic conditions. | Requires harsher, specific deprotection methods. |
Application in an Orthogonal Synthetic Workflow
The primary application of these protection strategies is to enable orthogonal synthesis. Once the aldehyde is protected, the carboxylic acid is free for modification.
Caption: Orthogonal synthesis workflow enabled by aldehyde protection.
This workflow demonstrates how protecting the aldehyde as a thioacetal allows for standard amide coupling conditions (e.g., using HATU or EDC/HOBt), which would otherwise be incompatible with a free aldehyde. The final deprotection step unmasks the aldehyde, yielding the desired multifunctional product. This strategy provides chemists with precise control over complex molecular architectures.
Conclusion
The selective protection of the aldehyde group in this compound is a critical step for its use in multistep synthesis. Both cyclic acetal and thioacetal protection strategies are highly effective. The choice between them should be guided by the specific reaction conditions planned for the modification of the carboxylic acid. Acetal protection is suitable when subsequent steps are non-acidic, offering the advantage of a very mild deprotection. Thioacetal protection provides superior stability across a wider pH range, making it the more robust choice for complex synthetic routes, albeit with more demanding deprotection requirements. By applying these protocols, researchers can confidently unlock the full synthetic potential of this versatile building block.
References
- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. Thioacetal - Wikipedia [en.wikipedia.org]
- 13. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.org [mdpi.org]
- 15. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 16. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 17. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluoro-4-formylbenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 3,5-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization of this compound. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its purity is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility. The principle is straightforward: dissolve the impure solid in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[2][3] However, the unique combination of a carboxylic acid and an aldehyde group on a difluorinated aromatic ring in this compound can present specific challenges during recrystallization.
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to ensure you can achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of for recrystallization?
A1: Understanding the physicochemical properties of this compound is fundamental to a successful recrystallization. Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂O₃ | [1][4] |
| Molecular Weight | 186.11 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 319.877 °C | [1] |
| Purity (Typical) | ≥97% | [1] |
The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, in addition to the electron-withdrawing fluorine atoms, influences its solubility in various organic solvents.
Q2: What are the most common impurities I might encounter in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used. A common synthesis involves the ortho-formylation of 3,5-difluorobenzoic acid. Therefore, potential impurities include:
-
Unreacted Starting Material: 3,5-Difluorobenzoic acid.
-
Reagents and Byproducts: Residual reagents from the formylation and work-up steps.
-
Side-Reaction Products: Small amounts of isomers or over-formylated products, though less common with directed ortho-metalation routes.
-
Colored Impurities: Often arise from decomposition or side reactions.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. A good starting point is to consider solvents with moderate polarity. Based on the structure of this compound and known procedures, a mixed solvent system is often effective.
A recommended and field-proven solvent system is a mixture of ethyl acetate and a non-polar anti-solvent like hexane or ethane.
-
Ethyl Acetate: The compound is likely to be soluble in hot ethyl acetate.
-
Hexane/Ethane: This is used as an anti-solvent. The compound should be insoluble in it.
The general procedure involves dissolving the crude solid in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane or ethane until the solution becomes slightly turbid. Upon cooling, pure crystals should form.
Q4: Can I use a single solvent for recrystallization?
A4: A single solvent recrystallization is possible if you can find a solvent that meets the "soluble when hot, insoluble when cold" criteria. Candidates could include:
-
Toluene: Aromatic compounds often show good temperature-dependent solubility in toluene.
-
Ethanol/Water mixture: The compound may be soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.
-
Acetone/Water mixture: Similar to the ethanol/water system.
It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the best system for your specific sample.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Problem 1: The compound does not fully dissolve in the hot solvent.
-
Q: I've added a significant amount of hot ethyl acetate, but some solid material remains. What should I do?
-
A: Ascertain if the undissolved solid is your product or an insoluble impurity.
-
Possible Cause: You may have an insoluble impurity. Adding excessive solvent to dissolve it will result in poor recovery of your desired product.
-
Solution: If you suspect an insoluble impurity, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurity. Then, proceed with the recrystallization of the filtrate.
-
Causality: Hot gravity filtration is crucial to remove impurities that are insoluble in the hot recrystallization solvent. If not removed, they will contaminate the final crystalline product.
-
-
Problem 2: No crystals form upon cooling.
-
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What went wrong?
-
A: This is a common issue and can usually be resolved with one of the following techniques.
-
Possible Cause 1: Too much solvent was used. If the solution is not saturated, crystallization will not occur.
-
Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent. Then, allow it to cool again.
-
Possible Cause 2: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.
-
Solution 2: Induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" acts as a template for crystal growth.
-
-
Causality: Supersaturation is a metastable state. Providing a nucleation site, either through scratching or seeding, lowers the activation energy for crystallization to begin.
-
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Q: Upon cooling, an oily layer formed instead of solid crystals. How can I fix this?
-
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution 1: Reheat the solution to redissolve the oil. Allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Possible Cause 2: The boiling point of the solvent is too high.
-
Solution 2: Consider a lower-boiling point solvent system if slow cooling does not resolve the issue.
-
Possible Cause 3: High concentration of impurities. Impurities can depress the melting point of the solid.
-
Solution 3: Add a small amount of additional hot solvent to the hot solution before cooling to decrease the saturation point. This may lead to a lower yield but can promote proper crystal formation.
-
Causality: For crystallization to occur, the molecules need to arrange themselves into an ordered crystal lattice. If the solution becomes supersaturated at a temperature where the compound is still a liquid, it will separate as an oil. Slow cooling provides more time for the molecules to orient themselves correctly.
-
-
Problem 4: The recrystallized product is still colored.
-
Q: My starting material was a yellow-brown solid, and after recrystallization, the crystals are still yellow. How can I obtain a colorless product?
-
A: Colored impurities can often be removed with activated charcoal.
-
Procedure: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Next Step: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Filtration: Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Crystallization: Proceed with the cooling and crystallization of the colorless filtrate.
-
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.
-
-
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is a reliable starting point for the purification of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
(Optional) Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexane dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common recrystallization issues.
References
Optimizing reaction yield for 3,5-Difluoro-4-formylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-formylbenzoic acid (DFFBA). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize DFFBA as a critical intermediate in pharmaceuticals and advanced materials. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively.
Overview of Recommended Synthetic Strategy
While several theoretical routes to this compound exist, the most reliable and scalable approach involves the selective oxidation of the methyl group of 3,5-Difluoro-4-methylbenzoic acid. Direct formylation methods like the Vilsmeier-Haack reaction are generally unsuitable for this substrate due to the strong deactivating effects of the two fluorine atoms and the carboxylic acid group, which render the aromatic ring highly electron-deficient and resistant to electrophilic substitution.[1][2][3][4]
Our focus, therefore, will be on optimizing the oxidation pathway, which offers better control and higher yields.
Caption: Recommended synthetic workflow for DFFBA.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors affecting the oxidation of 3,5-Difluoro-4-methylbenzoic acid?
Low yield is the most common issue and can typically be traced back to one of three areas: incomplete conversion, over-oxidation, or product degradation during workup.
-
Incomplete Conversion: The electron-withdrawing fluorine atoms can slightly decrease the reactivity of the benzylic methyl group compared to non-fluorinated analogs like p-toluic acid.[5] If you observe a large amount of starting material post-reaction, consider the following:
-
Oxidant Choice & Stoichiometry: Weak oxidants may not be sufficient. While various reagents can perform this transformation, manganese dioxide (MnO₂) in a non-polar solvent like dioxane or selenium dioxide (SeO₂) are common choices for selective benzylic oxidation. Ensure you are using a sufficient stoichiometric excess of the oxidant.
-
Reaction Temperature & Time: This oxidation often requires elevated temperatures (e.g., reflux) for an extended period. We recommend monitoring the reaction by TLC or LC-MS every 4-6 hours to track the disappearance of the starting material.
-
-
Over-oxidation: The most common side-product is 3,5-difluoroterephthalic acid, formed when the desired aldehyde is further oxidized to a carboxylic acid.
-
Controlling Oxidant Strength: Highly aggressive oxidants like potassium permanganate (KMnO₄) under harsh conditions are likely to cause over-oxidation.[6] Using a milder, more selective heterogeneous oxidant like MnO₂ can help mitigate this, as the reaction rate often slows significantly after the aldehyde is formed.
-
Stoichiometry is Key: Using a large excess of the oxidant will drive the reaction towards the dicarboxylic acid. Start with a moderate excess (e.g., 2-4 equivalents for MnO₂) and optimize based on conversion rates.
-
-
Workup Issues: The product contains a reactive aldehyde. Aggressive pH changes or high temperatures during workup can lead to degradation or side reactions. A carefully controlled aqueous workup is essential.
Q2: I am struggling to separate the product from the starting material and the over-oxidized side product. What purification strategies do you recommend?
The product, starting material, and over-oxidized impurity have similar polarities, which complicates purification.
-
Selective pH Extraction: While challenging, a carefully controlled extraction may offer some separation. The dicarboxylic acid is more acidic than the product and starting material. A fractional extraction using a weak base like sodium bicarbonate might selectively deprotonate and extract the dicarboxylic acid into the aqueous phase, but this requires precise pH control.
-
Recrystallization: This is often the most effective method for purification on a larger scale. A solvent system of ethyl acetate/heptane or toluene is a good starting point. The goal is to find a system where the product has moderate solubility at high temperatures and poor solubility at room temperature, while impurities remain in the mother liquor.
-
Column Chromatography: For small-scale purification or for obtaining highly pure material, silica gel chromatography is effective. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes with 1% acetic acid) and gradually increasing the polarity is recommended. The acetic acid helps to prevent tailing of the carboxylic acid functional groups on the silica gel.
| Compound | Typical Rf (30% EtOAc/Hexanes + 1% AcOH) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 3,5-Difluoro-4-methylbenzoic acid | ~0.55 | ~2.4 (s, 3H, -CH₃) |
| This compound | ~0.40 | ~10.4 (s, 1H, -CHO) |
| 3,5-Difluoroterephthalic acid | ~0.10 (or baseline) | Absence of methyl or aldehyde proton |
Caption: Comparative data for TLC and NMR analysis to aid in reaction monitoring and purity assessment.
Q3: Can I use a Vilsmeier-Haack reaction on 3,5-difluorobenzoic acid to synthesize the product directly?
While theoretically a direct route, this is highly challenging and not recommended. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][7] The success of this reaction depends on the nucleophilicity (electron density) of the aromatic ring.
-
Deactivating Groups: The substrate, 3,5-difluorobenzoic acid, contains three powerful electron-withdrawing groups: two fluorine atoms and a meta-directing carboxylic acid.
-
Vilsmeier Reagent: The electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) is a relatively weak electrophile compared to those used in Friedel-Crafts acylations.[3][4]
The combination of a highly deactivated ring and a mild electrophile means that extremely harsh conditions would be required, likely leading to decomposition rather than the desired formylation. The preferred synthetic route remains the oxidation of the corresponding methyl-substituted precursor.
Recommended Experimental Protocol
This protocol provides a starting point for the selective oxidation of 3,5-Difluoro-4-methylbenzoic acid. Optimization of time, temperature, and stoichiometry may be required.
Reaction: Selective Oxidation using Manganese Dioxide (MnO₂)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-Difluoro-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane as the solvent (approx. 0.1 M concentration). Add activated manganese dioxide (MnO₂, 4.0-5.0 eq). Causality Note: MnO₂ is a heterogeneous oxidant, and its activity can vary by supplier and batch. Using a freshly activated, high-surface-area version is critical for reproducible results. The reaction proceeds on the surface of the solid.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 24-48 hours. Look for the disappearance of the starting material spot.
-
Workup (Hot Filtration): While still hot, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Trustworthiness Note: Hot filtration is crucial as the product may have limited solubility and could crystallize upon cooling, leading to yield loss. Wash the Celite pad thoroughly with hot ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with 1M HCl (to ensure the carboxylic acid is protonated) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., toluene or ethyl acetate/heptane) to yield pure this compound.
Troubleshooting Decision Tree
If you encounter issues, this workflow can help diagnose the problem.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
Identifying side products in the formylation of 3,5-difluorobenzoic acid
Technical Support Center: Formylation of 3,5-Difluorobenzoic Acid
Welcome to our dedicated technical support guide for researchers navigating the complexities of aromatic formylation. This document provides in-depth troubleshooting advice and frequently asked questions regarding the formylation of 3,5-difluorobenzoic acid, a challenging substrate due to its electronic properties. Our guidance is grounded in established chemical principles to help you minimize side product formation and maximize the yield of your target molecule.
Troubleshooting Guide & FAQs
The formylation of 3,5-difluorobenzoic acid presents a significant challenge. The benzene ring is heavily deactivated by three electron-withdrawing groups (two fluorine atoms and a carboxylic acid), making classical electrophilic aromatic substitution (EAS) reactions like the Vilsmeier-Haack or Gattermann-Koch reactions largely ineffective under standard conditions.[1][2] The most reliable and widely accepted strategy for this transformation is directed ortho-metalation (DoM) , followed by quenching with a suitable formylating agent.[3]
This guide focuses on the side products encountered during the DoM pathway, which typically involves deprotonation at the C2 position using a strong organolithium base, followed by reaction with an electrophile like N,N-dimethylformamide (DMF).[4][5]
Q1: My primary crude product is 1,3-difluorobenzene, and I have low conversion of my starting material. What is causing this premature loss of the carboxyl group?
A1: You are observing decarboxylation, a common side reaction when subjecting benzoic acids to strong bases and elevated temperatures.
-
Causality: The carboxylic acid proton is the most acidic site on your starting material. It is instantly deprotonated by the organolithium reagent to form a lithium benzoate salt. However, under forcing conditions (e.g., temperatures rising above -60 °C or prolonged reaction times), this intermediate can eliminate carbon dioxide, leading to an aryllithium species that is subsequently protonated during workup to yield 1,3-difluorobenzene.[6][7] This pathway consumes your starting material without leading to the desired formylated product.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The lithiation step is highly exothermic. It is critical to maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard). Add the organolithium base slowly and portion-wise to the cooled solution of 3,5-difluorobenzoic acid to prevent localized heating.
-
Stoichiometry is Key: You must use at least two equivalents of the organolithium base. The first equivalent is consumed in the initial acid-base reaction with the carboxylic proton. The second equivalent is required for the C-H activation (ortho-lithiation) step. Using an insufficient amount of base will result in incomplete conversion.
-
Prompt Quenching: Do not allow the generated dianion to sit for extended periods. Once the addition of the base is complete and the lithiation is judged to be finished (typically 30-60 minutes at -78 °C), quench the reaction by adding the formylating agent (DMF).
-
Q2: I've successfully introduced a formyl group, but it appears to be 2,4-difluorobenzaldehyde, not the expected 2-formyl-3,5-difluorobenzoic acid. What led to this product?
A2: This is a direct consequence of the decarboxylation issue described in Q1 occurring before the formylation step.
-
Causality: If the reaction conditions promote decarboxylation, the primary substrate in solution becomes 1,3-difluorobenzene. When this intermediate is subsequently lithiated and formylated, the reaction occurs at the most activated position of the 1,3-difluorobenzene ring. The fluorine atoms are ortho, para-directors, and the C4 position is the most electronically activated site (para to one fluorine and ortho to the other), leading to the formation of 2,4-difluorobenzaldehyde.
-
Troubleshooting & Prevention:
-
The preventative measures are identical to those for Q1. By preventing the initial decarboxylation, you ensure that the ortho-lithiation is directed by the carboxylate group, leading to the correct product isomer.
-
Q3: My yield is consistently low, and I recover a large amount of unreacted 3,5-difluorobenzoic acid. How can I drive the reaction to completion?
A3: This points to an inefficient lithiation step, which is the cornerstone of this reaction.
-
Causality: Incomplete lithiation can be traced to several factors:
-
Reagent Purity: Organolithium reagents like n-butyllithium are highly reactive and degrade upon exposure to moisture or air. Using a reagent that has partially decomposed will result in an under-stoichiometric reaction.
-
Protic Contaminants: Any trace amount of water or other protic impurities in your solvent, glassware, or starting material will quench the organolithium base, rendering it inactive for deprotonation.
-
Insufficient Equivalents: As noted in A1, a minimum of two full equivalents of an active organolithium base is required. Many protocols recommend a slight excess (e.g., 2.1-2.2 equivalents) to account for any minor impurities.
-
-
Troubleshooting & Prevention:
-
Titrate Your Reagent: Always use a freshly titrated solution of your organolithium reagent to know its precise molarity. The "concentration on the bottle" is often inaccurate after storage.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF).
-
Verify Stoichiometry: Recalculate your reagent volumes based on a fresh titration and ensure you are using at least two equivalents.
-
Q4: I've observed a minor isomeric product alongside my desired 2-formyl-3,5-difluorobenzoic acid. What could it be?
A4: While the carboxylate group is a strong ortho-director, minor lithiation at the C4 position is possible, leading to the formation of 4-formyl-3,5-difluorobenzoic acid.
-
Causality: The C4 position is located between the two electron-withdrawing fluorine atoms, which increases its acidity. While kinetically, the chelation-assisted deprotonation at the C2 position is heavily favored, some lithiation at C4 can occur, especially if the reaction is allowed to warm or equilibrate for too long.[8]
-
Troubleshooting & Prevention:
-
Maintain Low Temperature: Adhering strictly to -78 °C favors the kinetically controlled ortho-lithiation product.
-
Avoid Excess Reagent/Time: Using a large excess of organolithium base or significantly extended reaction times could allow for the formation of the thermodynamically more stable C4-lithiated species in some cases. Follow established protocols for reaction timing.
-
Data & Parameter Summary
The following table summarizes the key issues, their root causes, and corrective actions for the formylation of 3,5-difluorobenzoic acid via directed ortho-metalation.
| Observed Issue | Potential Side Product | Primary Cause | Troubleshooting & Prevention |
| Loss of COOH group | 1,3-Difluorobenzene | Decarboxylation: Reaction temperature > -60 °C; Prolonged reaction time.[6] | Maintain strict temp. control (≤ -78 °C); Promptly quench with DMF after lithiation. |
| Incorrect Isomer | 2,4-Difluorobenzaldehyde | Decarboxylation then Formylation: Substrate degrades to 1,3-difluorobenzene first. | Same as above. Preventing decarboxylation is critical. |
| Low Conversion | Unreacted Starting Material | Inefficient Lithiation: Degraded BuLi; Protic impurities; Insufficient reagent. | Use freshly titrated BuLi; Ensure anhydrous conditions; Use ≥ 2 equivalents of base. |
| Minor Isomer | 4-Formyl-3,5-difluorobenzoic acid | Competing Lithiation: Minor deprotonation at the C4 position. | Maintain strict temp. control (≤ -78 °C) to favor kinetic ortho-lithiation. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common decarboxylation side reaction.
Caption: Reaction pathways in the formylation of 3,5-difluorobenzoic acid.
Recommended Experimental Protocol
This protocol is designed to favor the formation of 2-formyl-3,5-difluorobenzoic acid by minimizing side reactions.
Materials:
-
3,5-Difluorobenzoic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), freshly titrated solution in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 3 M)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Magnesium Sulfate or Sodium Sulfate (anhydrous)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3,5-difluorobenzoic acid (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and stir to dissolve the starting material completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-BuLi (2.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 45-60 minutes.
-
Formylation (Quench): Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature at or below -70 °C. A color change is typically observed.
-
Warming & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 3 M HCl until the solution is acidic (pH ~1-2).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude material by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the product distribution and identify any side products. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of 3,5-Difluoro-4-formylbenzoic Acid
Welcome to the technical support center for the reductive amination of 3,5-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.
Introduction: The Chemistry at Play
The reductive amination of this compound is a critical transformation for introducing an aminomethyl group onto a difluorinated benzoic acid scaffold, a common motif in pharmaceutical candidates. The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ by a hydride agent.
The presence of two electron-withdrawing fluorine atoms ortho to the formyl group, and a carboxylic acid para to it, significantly influences the reactivity of the aldehyde. These groups activate the carbonyl carbon towards nucleophilic attack by the amine but can also impact the stability of the intermediate and the course of the reduction. This guide will address the common pitfalls and provide logical, evidence-based solutions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted starting aldehyde. What are the likely causes and how can I fix this?
Answer:
Observing unreacted this compound alongside your amine starting material points to an issue with the initial imine formation. This is the rate-limiting step in many reductive aminations.[1]
Potential Causes & Solutions:
-
Insufficient Dehydration: The formation of the imine from the aldehyde and amine is a condensation reaction that releases water.[2] This equilibrium may not favor the imine if water is not effectively removed.
-
Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å, freshly activated) are an excellent choice as they are generally inert to the reaction conditions.
-
-
Sub-optimal pH: Imine formation is typically catalyzed by mild acid.[2][3] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4][5] Conversely, if the pH is too high, there is insufficient protonation of the carbonyl oxygen to activate it for nucleophilic attack.
-
Steric Hindrance: While the fluorine atoms are relatively small, if you are using a bulky amine, steric hindrance can slow down the initial nucleophilic attack on the carbonyl.[8][9]
-
Solution: Consider increasing the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, a less sterically hindered amine might be necessary if the desired product allows for it.
-
Question 2: I'm seeing a significant amount of the corresponding alcohol (3,5-difluoro-4-(hydroxymethyl)benzoic acid) as a byproduct. Why is this happening and what can I do to prevent it?
Answer:
The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine intermediate. This is a common issue of chemoselectivity.[2]
Potential Causes & Solutions:
-
Choice of Reducing Agent: Not all hydride-donating reagents are suitable for one-pot reductive aminations.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce aldehydes and ketones.[4] If used in a one-pot procedure, it will likely reduce the starting aldehyde before significant imine formation can occur.[3][10]
-
Solution: If you must use NaBH₄, a two-step procedure is recommended. First, allow the imine to form completely (monitoring by TLC or LC-MS), and then add the NaBH₄.[6]
-
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a milder and more selective reducing agent, making it ideal for reductive aminations.[11][12] It is generally less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[5][13]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is also selective for the reduction of iminium ions over carbonyls at a slightly acidic to neutral pH.[3][4] However, it is toxic and can generate hydrogen cyanide gas, especially under acidic workup conditions.[2]
-
Solution: While effective, STAB is a safer alternative to NaBH₃CN.[12]
-
-
Question 3: My desired product is forming, but it's contaminated with a dialkylated or over-alkylated amine. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. This is a common issue when using primary amines.[14]
Potential Causes & Solutions:
-
Stoichiometry: An excess of the aldehyde relative to the amine can drive the reaction towards dialkylation.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the amine (1.1 to 1.5 equivalents) can help to ensure the aldehyde is consumed before significant dialkylation of the product can occur.
-
-
Reaction Concentration: Higher concentrations can favor the intermolecular reaction leading to dialkylation.
-
Solution: Running the reaction at a lower concentration can sometimes disfavor the second alkylation step.
-
-
Stepwise Addition: Adding the aldehyde slowly to a solution of the amine and the reducing agent can maintain a low concentration of the aldehyde throughout the reaction, thus minimizing the chance for the product amine to react with it.
-
Solution: Prepare a solution of the amine and STAB, and then add a solution of this compound dropwise over a period of time.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of this compound?
For one-pot reductive aminations, sodium triacetoxyborohydride (STAB) is highly recommended.[6][11] Its mildness and selectivity for reducing the iminium ion in the presence of the aldehyde minimize the formation of the corresponding alcohol byproduct.[5][12][13]
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Safety Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | Aprotic (DCE, THF, DCM)[10][12] | Water-sensitive.[12] Safer than NaBH₃CN.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at pH 4-7)[4] | Protic (MeOH, EtOH)[10] | Highly toxic; generates HCN gas.[2] |
| Sodium Borohydride (NaBH₄) | Low (reduces aldehydes)[4] | Protic (MeOH, EtOH)[10] | Best for two-step procedures.[3] |
Q2: What is a good starting point for a general protocol?
A robust starting protocol would be:
-
To a stirred solution of the amine (1.1 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.0 eq.).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The addition of a catalytic amount of acetic acid (0.1 eq.) can be beneficial.[6]
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any potential exotherm.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q3: How does the carboxylic acid group on this compound affect the reaction?
The carboxylic acid group has several implications:
-
Acidity: It can act as an internal acid catalyst for imine formation. However, it can also protonate the amine starting material, reducing its nucleophilicity. If the amine is not basic enough, this can be a significant issue.
-
Solubility: The carboxylic acid group may affect the solubility of the starting material and product in common organic solvents. You may need to use more polar solvent systems.
-
Workup: During the workup, the carboxylic acid will be deprotonated to a carboxylate salt under basic conditions. This will make the product water-soluble. To extract the product into an organic layer, you will need to re-acidify the aqueous layer to a pH of around 2-3 to protonate the carboxylic acid.
Q4: Can I use catalytic hydrogenation for this reduction?
Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for reductive amination.[14] It is often used in large-scale synthesis due to its cost-effectiveness. However, it may not be compatible with other functional groups in your molecule that are also reducible, such as nitro groups or carbon-carbon multiple bonds.[6][14] For laboratory-scale synthesis with complex molecules, borohydride reagents often offer better functional group tolerance.[15]
Visualizing the Process
Reductive Amination Workflow
Caption: A simplified workflow of the two key stages in reductive amination.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to diagnose and solve common causes of low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Methods for removing impurities from crude 3,5-Difluoro-4-formylbenzoic acid
Welcome to the technical support center for 3,5-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it highly reactive and susceptible to the formation of various impurities during synthesis and storage.[3] Achieving high purity is critical, as even minor contaminants can significantly impact the outcome of subsequent reactions, affecting yield, selectivity, and the impurity profile of the final product.
This guide will address the most common impurities and provide robust methods for their removal, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound shows a significant amount of a less polar impurity by TLC/LC-MS. What is it likely to be and how can I remove it?
A1: Identifying and Removing Unreacted Starting Material
A common less polar impurity is the unreacted starting material from the formylation reaction, such as 3,5-difluorobenzoic acid or a protected derivative thereof. This is particularly prevalent in electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation or ortho-lithiation followed by quenching with a formylating agent.[2][4]
Troubleshooting Workflow: Removal of Non-Aldehydic Precursors
Caption: Decision workflow for removing non-aldehydic impurities.
Recommended Protocol: Purification via Bisulfite Adduct Formation
This classical method offers excellent selectivity for aldehydes.[5] Sodium bisulfite reacts reversibly with the aldehyde group to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[5]
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of your desired product. Carefully separate the aqueous layer.
-
Wash: Wash the organic layer with a small amount of saturated aqueous NaHSO₃ to ensure complete extraction of the aldehyde. Combine the aqueous layers.
-
Regeneration: To the combined aqueous layers, add a suitable organic solvent (e.g., ethyl acetate). While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will hydrolyze the adduct and regenerate the free aldehyde.[5]
-
Final Extraction and Isolation: The regenerated aldehyde will move into the organic layer. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Q2: My purified product appears to have a more polar impurity. I suspect oxidation of the aldehyde. How can I confirm and remove this?
A2: Addressing Over-Oxidation to a Dicarboxylic Acid
The aldehyde group is susceptible to air oxidation, especially during workup or storage, leading to the formation of 3,5-difluoroterephthalic acid . This impurity is significantly more polar due to the presence of two carboxylic acid groups.
Troubleshooting Strategy: Acid-Base Extraction
The key to separating the desired mono-carboxylic acid from the di-carboxylic acid impurity lies in the difference in their pKa values and solubility. While both are acidic, careful pH-controlled extraction can be effective.
Step-by-Step Protocol: pH-Controlled Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Weak Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weaker base will preferentially deprotonate the more acidic dicarboxylic acid, pulling it into the aqueous layer, while leaving a significant portion of the desired mono-acid in the organic layer. Multiple extractions may be necessary.
-
Strong Base Extraction: Subsequently, extract the organic layer with a dilute solution of a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) to deprotonate and extract the desired this compound into the aqueous layer.
-
Isolation: Acidify the final aqueous extract containing the desired product with cold dilute HCl to a pH of ~2-3 to precipitate the pure product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Q3: Recrystallization attempts have failed to yield pure material. What solvent systems should I try?
A3: Optimizing Recrystallization for High Purity
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system is identified.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Screening for Recrystallization
| Solvent/System | Polarity | Suitability for this compound | Rationale |
| Water | High | Potentially suitable, especially for removing non-polar impurities. | The carboxylic acid group may impart sufficient water solubility at high temperatures.[6] |
| Ethanol/Water | Medium-High | A good starting point for mixed-solvent recrystallization. | The compound is likely soluble in hot ethanol and less soluble upon addition of water as an anti-solvent.[1] |
| Toluene | Low | Effective for removing highly polar impurities. | The aromatic nature of toluene is compatible with the benzene ring of the product. |
| Ethyl Acetate/Hexanes | Medium-Low | A versatile mixed-solvent system. | Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool. |
Protocol for Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry thoroughly.
Q4: I have a complex mixture of impurities. Is column chromatography a viable option?
A4: Purification by Column Chromatography
For complex mixtures or when other methods fail, silica gel column chromatography is a reliable method. The acidic nature of both the product and silica gel requires careful selection of the mobile phase to achieve good separation without excessive band tailing.
Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Recommended Mobile Phase:
A common mobile phase for separating acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), with the addition of a small amount of acetic acid or formic acid (~0.5-1%). The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group on the product, leading to sharper peaks and better separation.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: 3,5-Difluoro-4-formylbenzoic Acid in Aqueous Reactions
Welcome to the technical support center for 3,5-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to utilize this versatile building block in aqueous reaction media. Due to its molecular structure, achieving sufficient solubility for efficient reaction can be a challenge. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the success of your experiments.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses two key functional groups that dictate its solubility and reactivity: a carboxylic acid and an aromatic aldehyde. The fluorinated phenyl ring contributes to its low solubility in water.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄F₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 186.11 g/mol | --INVALID-LINK--[1] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |
| Estimated pKa | 2.5 - 3.5 | Inferred from substituted benzoic acids[3] |
| Key Reactivity Concern | Cannizzaro reaction of the aldehyde group in strong base | --INVALID-LINK--[4] |
The estimated low pKa is a critical piece of information. It indicates that the carboxylic acid is quite acidic, a consequence of the electron-withdrawing effects of the two fluorine atoms and the formyl group. This property can be leveraged to significantly improve its aqueous solubility.
II. Troubleshooting & FAQs: Addressing Common Solubility Issues
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Q1: My this compound is not dissolving in water for my reaction. What are my primary options?
A1: You have two primary strategies to enhance the solubility of this compound in aqueous media: pH adjustment and the use of co-solvents . Often, a combination of both is the most effective approach.
Q2: How does pH adjustment work to dissolve this compound, and what is the recommended pH?
A2: The principle behind pH adjustment is the deprotonation of the carboxylic acid to form the much more water-soluble carboxylate salt.
Mechanism of pH-Dependent Solubilization
References
Technical Support Center: Scale-up Synthesis of 3,5-Difluoro-4-formylbenzoic Acid
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-formylbenzoic acid (DFFBA). This molecule is a critical building block in medicinal chemistry and materials science, and its efficient synthesis at scale is paramount for advancing research and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and scale-up experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route typically involves a two-step process starting from 3,5-difluorobenzoic acid.
-
Directed Ortho-Metalation and Formylation: This step utilizes a strong base, such as lithium diisopropylamide (LDA) or a bulky lithium amide, to deprotonate the position ortho to the carboxylic acid group. This is followed by quenching the resulting anion with a formylating agent like N,N-dimethylformamide (DMF).
-
Hydrolysis: The intermediate from the formylation step is then hydrolyzed during aqueous workup to yield the final aldehyde product.
An alternative, though often less direct, route is the oxidation of 3,5-difluoro-4-methylbenzoic acid. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging and often requires carefully controlled conditions or specialized reagents, which can be costly at scale.[2]
Q2: What are the critical quality attributes of the starting materials for a successful scale-up?
For the directed ortho-metalation route starting with 3,5-difluorobenzoic acid, the following are critical:
-
Purity of 3,5-Difluorobenzoic Acid: Must be ≥99%. The presence of isomers (e.g., 2,4-difluorobenzoic acid) can lead to the formation of regioisomeric impurities that are difficult to separate from the final product.
-
Anhydrous Conditions: All solvents (e.g., Tetrahydrofuran) and reagents must be strictly anhydrous. The organolithium reagents used are extremely sensitive to moisture, and any water present will quench the base, leading to low conversion and yield.
-
Quality of Organolithium Reagent: The molarity of the butyllithium or LDA solution must be accurately titrated before use. Inaccurate concentration leads to improper stoichiometry and inconsistent results.
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling up this synthesis introduces significant safety challenges that must be addressed:
-
Pyrophoric Reagents: Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.
-
Cryogenic Temperatures: The directed metalation step is highly exothermic and requires maintaining temperatures around -78 °C (dry ice/acetone bath) to prevent side reactions and thermal runaway.[3] On a large scale, this requires a robust reactor with efficient cooling capacity.
-
Quenching: The quenching of the reaction with DMF and subsequent acidic workup can be highly exothermic. Reagents must be added slowly and in a controlled manner to manage the heat evolution. Proper ventilation is also crucial to handle any off-gassing.
Troubleshooting Guide
Problem Area 1: Low or No Product Formation
Q: My reaction shows very low conversion of the starting 3,5-difluorobenzoic acid. What are the likely causes?
Potential Cause 1: Inactive Organolithium Reagent
-
Causality: The butyllithium or LDA has degraded due to improper storage or exposure to air/moisture. This is the most common cause of failure.
-
Troubleshooting Protocol:
-
Titrate the Reagent: Before each reaction, titrate the organolithium reagent using a standard method (e.g., with diphenylacetic acid) to determine its exact molarity.
-
Verify Handling Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and the entire reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Use Fresh Reagent: If titration shows a significant drop in molarity from the manufacturer's specification, procure a fresh bottle.
-
Potential Cause 2: Insufficiently Low Temperature
-
Causality: The deprotonation and formylation steps are highly temperature-sensitive. If the temperature rises above the optimal range (typically below -70 °C), side reactions, such as the degradation of the organolithium reagent or unwanted side reactions with the solvent, can occur.
-
Solution:
-
Use a reliable cooling bath (e.g., dry ice/acetone or a cryo-cooler).
-
Monitor the internal reaction temperature with a calibrated low-temperature probe.
-
Add reagents dropwise via a syringe pump to control the exotherm.
-
Potential Cause 3: Poor Quality of DMF
-
Causality: N,N-Dimethylformamide (DMF) can contain impurities like dimethylamine or formic acid, which can quench the organolithium species before it reacts with the intended substrate.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous DMF.
-
For scale-up, it is recommended to purify DMF by distillation from calcium hydride or by storing it over molecular sieves.
-
Problem Area 2: Formation of Significant Impurities
Q: I am observing a significant byproduct in my crude product. How can I identify and prevent it?
Potential Impurity 1: Unreacted Starting Material
-
Identification: Easily identified by TLC, HPLC, or NMR by comparison with an authentic sample of 3,5-difluorobenzoic acid.
-
Prevention: This is typically due to issues mentioned in "Low Conversion." Ensure active reagents, anhydrous conditions, and proper stoichiometry.
Potential Impurity 2: Product of Reaction with CO2
-
Identification: If the reaction is inadvertently exposed to air (CO2), the organolithium intermediate can be carboxylated, leading to the formation of 3,5-difluorophthalic acid derivatives after workup. This can be identified by mass spectrometry.
-
Prevention: Maintain a strict inert atmosphere throughout the reaction until the final acidic quench.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting low yield scenarios.
Caption: General workflow for the synthesis of DFFBA.
Caption: Troubleshooting logic for low yield issues.
Problem Area 3: Product Purification
Q: My final product is difficult to crystallize and appears oily or discolored. What steps can I take?
Potential Cause 1: Residual Solvent
-
Causality: High-boiling point solvents used in extraction (e.g., ethyl acetate, toluene) or the reaction itself (THF) may be trapped in the product.
-
Solution:
-
After concentrating the organic layers, co-evaporate with a lower-boiling point solvent like dichloromethane or hexane to azeotropically remove residual solvents.
-
Dry the crude product under high vacuum for an extended period (12-24 hours).
-
Potential Cause 2: Presence of Colored Impurities
-
Causality: Side reactions can generate polymeric or highly conjugated byproducts that discolor the final product.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is effective for removing many colored impurities.[4]
-
Recrystallization: A carefully chosen solvent system is key. A common approach for benzoic acids is a mixed solvent system like ethyl acetate/heptane or toluene/heptane. Dissolve the crude product in the minimum amount of hot toluene and then slowly add heptane until turbidity is observed. Allow it to cool slowly to form pure crystals.
-
Data Summary: Typical Reaction Conditions
| Parameter | Lab Scale (1-10 g) | Scale-up (100 g - 1 kg) | Rationale |
| Solvent | Anhydrous THF | Anhydrous THF or 2-MeTHF | 2-MeTHF offers a higher boiling point and better stability. |
| Base | n-BuLi or s-BuLi | n-BuLi or LDA | LDA can offer better regioselectivity and is less pyrophoric than t-BuLi. |
| Equivalents of Base | 2.1 - 2.2 eq | 2.1 - 2.2 eq | Two equivalents are needed: one to deprotonate the carboxylic acid, and one for the ortho C-H. |
| Temperature | -78 °C (Dry Ice/Acetone) | -78 to -70 °C (Cryo-reactor) | Strict temperature control is crucial to prevent side reactions. |
| Addition Time | 15-30 minutes | 1-2 hours | Slower addition at scale is critical to manage the exotherm. |
| Workup | Saturated NH4Cl, then HCl | Slow addition to 1-2 M HCl | Controlled quench is vital for safety and to prevent excessive heat. |
References
Preventing over-oxidation during 3,5-Difluoro-4-formylbenzoic acid synthesis
A Guide to Preventing Over-oxidation and Maximizing Aldehyde Yield
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to over-oxidation during this critical synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this sensitive transformation, ensuring high yields and purity of your target aldehyde.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the synthesis and the common pitfalls that can lead to undesirable side products.
Q1: Why is over-oxidation such a prevalent issue when synthesizing this compound?
A: The core of the problem lies in the relative reactivity of the functional groups involved. The target molecule, this compound, contains an aldehyde group (-CHO), which is inherently very susceptible to oxidation.[1][2] In many synthetic routes, the aldehyde is generated from a less oxidized precursor, such as a methyl group (-CH₃) or a primary alcohol (-CH₂OH).
The challenge is that the conditions required to initiate the oxidation of a relatively stable methyl or alcohol group can be harsh enough to instantly oxidize the newly formed, and much more reactive, aldehyde. This subsequent oxidation converts the desired aldehyde into a carboxylic acid, resulting in the primary impurity, 3,5-difluoroterephthalic acid. Therefore, the reaction requires a delicate balance: an oxidant strong enough to react with the starting material but mild enough to leave the aldehyde product untouched.[3][4]
Q2: What is the ideal starting material to minimize the risk of over-oxidation?
A: While it is theoretically possible to oxidize 3,5-Difluoro-4-methylbenzoic acid, this is a very challenging and low-yielding approach due to the high potential for over-oxidation with strong agents like potassium permanganate (KMnO₄).[5]
A significantly more reliable and controllable strategy is to start with 3,5-Difluoro-4-(hydroxymethyl)benzoic acid .[6][7] The oxidation of a primary alcohol to an aldehyde is a much more selective and well-understood transformation in organic chemistry.[8] This two-step approach (reduction of the methyl group's acid precursor to an alcohol, followed by selective oxidation) provides a far superior method for controlling the reaction and preventing the formation of the dicarboxylic acid byproduct.
Q3: Which oxidizing agents are suitable for this synthesis, and what are their trade-offs?
A: The choice of oxidizing agent is the single most critical factor in preventing over-oxidation. Strong, non-selective oxidants should be avoided. The table below compares common choices:
| Oxidizing Agent | Pros | Cons | Recommendation |
| Potassium Permanganate (KMnO₄) | Inexpensive, powerful. | Extremely difficult to stop at the aldehyde stage; readily oxidizes aldehydes to carboxylic acids.[9][10][11] High risk of cleaving carbon-carbon bonds.[5] | Not Recommended for this synthesis. |
| Dess-Martin Periodinane (DMP) | Highly selective for oxidizing primary alcohols to aldehydes.[3][12] Works under mild, neutral conditions at room temperature.[13][14] Simple workup and high yields.[15] | Expensive. Potentially explosive under shock.[13][14] | Highly Recommended. The best choice for selectivity and ease of use on a lab scale. |
| Swern Oxidation (DMSO, (COCl)₂) | Excellent selectivity for aldehydes, avoiding over-oxidation.[16][17] Metal-free. Wide functional group tolerance.[18] | Requires cryogenic temperatures (-78 °C), which can be difficult to maintain.[19][20] Produces foul-smelling dimethyl sulfide byproduct.[17][18] | Recommended with Caution. A very effective alternative if the necessary cooling equipment is available and proper fume hood ventilation is used. |
| TEMPO-mediated Oxidation | Catalytic, uses a co-oxidant like bleach. Can be highly selective. | Requires careful control of pH; basic conditions can promote over-oxidation.[21] | Viable Alternative. Requires more optimization of reaction conditions compared to DMP. |
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues you may encounter.
Q1: My final product is predominantly 3,5-difluoroterephthalic acid. What happened and how can I prevent this?
A: This outcome is a classic case of over-oxidation. The primary causes are either the use of an inappropriate oxidizing agent or suboptimal reaction conditions.
Root Cause Analysis & Corrective Actions:
-
Oxidizing Agent: If you used a strong oxidant like KMnO₄ or a chromium-based reagent (e.g., Jones reagent), you have exceeded the selectivity required.
-
Reaction Time & Temperature: Even with milder reagents, prolonged reaction times or elevated temperatures can lead to gradual over-oxidation of the aldehyde product.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). As soon as the starting alcohol spot has disappeared, quench the reaction immediately. Avoid heating the reaction unless specifically required by the protocol for a mild oxidant. For instance, DMP oxidations are typically complete within 2-4 hours at room temperature.[13]
-
-
Stoichiometry: Using a large excess of the oxidizing agent can drive the reaction past the aldehyde stage.
-
Solution: Use a controlled amount of the oxidant. For DMP, a slight excess of 1.2 to 1.5 equivalents is generally sufficient.
-
Caption: Troubleshooting decision tree for over-oxidation issues.
Q2: I'm starting with 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Can you provide a reliable, step-by-step protocol using Dess-Martin Periodinane (DMP)?
A: Absolutely. The Dess-Martin oxidation is an excellent choice for this conversion due to its high selectivity and mild reaction conditions.[14][15]
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq.)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq.) in anhydrous DCM (approx. 10-15 mL per gram of starting material).
-
Addition of DMP: To this stirring solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes with 1% acetic acid). The reaction is usually complete within 2-4 hours.[13]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the solution becomes clear.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the Dess-Martin Oxidation protocol.
Q3: My reaction seems incomplete, with significant starting material remaining even after several hours. What could be the issue?
A: An incomplete or stalled reaction can usually be traced back to reagent quality or subtle issues with the reaction setup.
-
Reagent Quality:
-
DMP Degradation: Dess-Martin Periodinane is sensitive to moisture. If it has been stored improperly, it may have degraded. Use freshly opened or properly stored DMP.
-
Solvent Purity: The presence of water or alcohol impurities (like ethanol stabilizer in chloroform) in the solvent can consume the oxidant. Always use anhydrous grade solvents. The rate of DMP oxidation can sometimes be accelerated by the addition of a controlled amount of water, but starting with a dry system is crucial for reproducibility.[12]
-
-
Stoichiometry: Ensure you have added a sufficient excess of DMP. If the reaction stalls, you can try adding another small portion (0.2-0.3 eq.) of DMP and continue monitoring.
-
Solubility: Although less common with this substrate, poor solubility can sometimes slow down a reaction. Ensure the starting material is fully dissolved before and during the addition of the oxidant. If needed, a slight increase in the solvent volume can help.
By carefully selecting your starting material, employing a mild and selective oxidizing agent like DMP, and controlling the reaction conditions through diligent monitoring, the over-oxidation of this compound can be effectively prevented, leading to a successful and high-yielding synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, CasNo.1211596-29-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. 1211596-29-0|3,5-Difluoro-4-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 11. youtube.com [youtube.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Swern oxidation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating Complex NMR in Reactions with 3,5-Difluoro-4-formylbenzoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-formylbenzoic acid. This resource is designed to provide expert, actionable insights into the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra encountered during reactions involving this versatile building block. The unique structural features of this molecule—namely its symmetrically placed fluorine atoms and reactive aldehyde and carboxylic acid functionalities—often lead to spectra that require careful and nuanced analysis.
This guide is structured in a question-and-answer format, moving from frequently asked questions about the starting material to in-depth troubleshooting scenarios for common synthetic transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the baseline NMR characteristics of this compound.
Q1: What are the expected ¹H NMR chemical shifts and coupling patterns for this compound?
A1: The ¹H NMR spectrum of this compound is deceptively simple due to the molecule's C2v symmetry. You should expect to see three distinct signals:
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically between δ 9.5 and 10.5 ppm . The exact shift can be influenced by the solvent and concentration.[1][2]
-
Aromatic Protons (Ar-H): A single signal for the two equivalent aromatic protons (H-2 and H-6). This signal usually appears between δ 7.5 and 8.5 ppm . Crucially, it will not be a singlet. Due to coupling with the two adjacent fluorine atoms, it appears as a triplet .
-
Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range, typically > δ 11.0 ppm . Its chemical shift and broadness are highly dependent on solvent, concentration, and water content.
Q2: Why do the two aromatic protons appear as a triplet? Shouldn't they be a doublet of doublets due to coupling to two different fluorine atoms?
A2: This is an excellent question that delves into the nature of spin-spin coupling. While each aromatic proton (e.g., H-2) is indeed coupled to two fluorine atoms (F-3 and F-5), the key is molecular symmetry.
-
Symmetry: In the starting material, the two aromatic protons (H-2 and H-6) are chemically and magnetically equivalent. Likewise, the two fluorine atoms (F-3 and F-5) are equivalent.
-
Coupling Constants: The coupling constant between a proton and an ortho-fluorine (³JHF) is typically in the range of 6-10 Hz. The coupling constant between a proton and a para-fluorine (⁵JHF) is much smaller, around 1-3 Hz.[3][4]
-
Observed Pattern: The signal for H-2 is split by F-3 (³JHF) and by F-5 (⁵JHF). Because H-2 and H-6 are equivalent, the spectrum shows the signal for an "average" aromatic proton. Due to symmetry, the coupling of H-2 to F-3 is identical to the coupling of H-6 to F-5. The observed multiplicity follows the n+1 rule for coupling to equivalent spins. Since each proton is coupled to two equivalent fluorine atoms, its signal is split into a triplet (n=2, so 2+1=3). The observed coupling constant of this triplet is an average of the ortho and para H-F couplings.
Part 2: Advanced Troubleshooting Guides
This section provides in-depth solutions to complex spectral interpretation problems that arise during chemical reactions.
Scenario 1: Monitoring a Reductive Amination Reaction
Q: I'm performing a reductive amination on this compound with a primary amine. My ¹H NMR spectrum is a complex mixture. How can I distinguish the starting material, the intermediate imine, and the final amine product?
A: Monitoring a reductive amination by ¹H NMR is an effective way to track reaction progress, but overlapping signals can be confusing. The key is to focus on the most significant chemical shift changes and to leverage the clean window of ¹⁹F NMR.
Expertise & Causality: The reaction proceeds in two main steps: (1) formation of an imine intermediate, and (2) reduction of the imine to the final secondary amine.[5][6] Each step has a distinct NMR signature.
-
Aldehyde → Imine: The formyl proton (-CHO) at ~10 ppm is converted to an imine proton (-CH=N-) which is deshielded and appears around δ 8.0-9.0 ppm .
-
Imine → Amine: The imine C-H is reduced to a methylene group (-CH₂-NH-). This benzylic methylene group will appear much further upfield, typically in the δ 4.0-5.0 ppm range.
Trustworthiness & Self-Validation Protocol: A multi-faceted approach ensures accurate interpretation.
Step 1: Identify Key Regions in ¹H NMR. Focus on three diagnostic regions of your crude ¹H NMR spectrum:
-
δ 9.5-10.5 ppm: Presence of a signal here indicates remaining starting material (aldehyde) .
-
δ 8.0-9.0 ppm: A signal in this region likely corresponds to the imine intermediate .
-
δ 4.0-5.0 ppm: The appearance of a new signal here, often a singlet or doublet depending on coupling to the N-H proton, signals the formation of the final amine product .
Step 2: Utilize ¹⁹F NMR for a Clearer View. The ¹⁹F NMR spectrum is often simpler and provides excellent confirmation. The chemical environment of the fluorine atoms changes slightly with each transformation at the adjacent C-4 position.
-
You will see three distinct signals corresponding to the starting material, imine, and product.
-
By running a ¹⁹F NMR of your starting material first, you can establish its reference chemical shift. The imine and amine products will appear at slightly different chemical shifts.
-
The relative integration of these three signals in the ¹⁹F NMR spectrum gives a clean, quantitative measure of the reaction progress without the proton signal overlap.
Data Presentation: Expected NMR Shifts for Reductive Amination
| Compound Stage | Diagnostic ¹H Signal | Expected δ (ppm) | Diagnostic ¹⁹F Signal | Expected Relative δ (ppm) |
| Starting Material | Aldehyde (-CHO) | 9.5 - 10.5 | F-3, F-5 | Reference (e.g., 0.0) |
| Imine Intermediate | Imine (-CH=N-) | 8.0 - 9.0 | F-3, F-5 | Small Δδ from start |
| Amine Product | Methylene (-CH₂-NH-) | 4.0 - 5.0 | F-3, F-5 | Larger Δδ from start |
Visualization: Reaction Monitoring Workflow
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluoro-4-formylbenzoic acid and 4-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bifunctional aromatic compounds, 4-formylbenzoic acid serves as a foundational building block in medicinal chemistry and materials science.[1] The strategic introduction of fluorine atoms onto the aromatic ring, as seen in 3,5-difluoro-4-formylbenzoic acid, can profoundly alter the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The introduction of two fluorine atoms flanking the formyl group in this compound induces significant changes in its electronic and physical properties compared to the parent compound, 4-formylbenzoic acid.
| Property | 4-formylbenzoic acid | This compound |
| Molecular Formula | C₈H₆O₃ | C₈H₄F₂O₃ |
| Molecular Weight | 150.13 g/mol [2] | 186.11 g/mol [3] |
| Melting Point | 256 °C[2] | Not widely reported, expected to be high |
| pKa | 3.77 (experimental)[4] | ~3.1 (estimated) |
| Solubility | Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform.[2] Insoluble in water but soluble in DMF.[5] | Soluble in chloroform and methanol.[6] |
Spectroscopic Fingerprints
Infrared (IR) Spectroscopy: Both molecules will exhibit characteristic IR absorption bands for the carboxylic acid and aldehyde functionalities. For 4-formylbenzoic acid, a strong carbonyl (C=O) stretch for the aldehyde is observed around 1700 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly lower frequency, around 1680-1650 cm⁻¹.[7] A broad O-H stretching vibration from the carboxylic acid group is also prominent in the 2500-3300 cm⁻¹ region.[7] In this compound, the strong electron-withdrawing fluorine atoms are expected to shift the carbonyl stretching frequencies to higher wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In 4-formylbenzoic acid, the aldehydic proton typically appears as a singlet around 10.1 ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern. For this compound, the aldehydic proton is expected to be deshielded further downfield due to the inductive effect of the adjacent fluorine atoms. The aromatic protons will appear as a singlet, and proton-fluorine coupling may be observed.
-
¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid in 4-formylbenzoic acid have distinct chemical shifts. The introduction of fluorine atoms in this compound will cause significant changes in the chemical shifts of the aromatic carbons due to carbon-fluorine coupling (¹J_CF, ²J_CF, etc.), providing a clear diagnostic tool for its identification.
Comparative Reactivity: A Tale of Two Functional Groups
The presence of two strongly electronegative fluorine atoms in this compound dramatically influences the reactivity of both the aldehyde and the carboxylic acid functionalities.
Reactivity of the Aldehyde Group
The aldehyde group's reactivity is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.
Theoretical Consideration: The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. Fluorine has a positive σ value, indicating it is an electron-withdrawing group. With two fluorine atoms in the meta positions relative to the carboxylic acid and ortho to the formyl group, a significant enhancement in the electrophilicity of the aldehyde carbonyl carbon is expected in this compound.
This leads to the following reactivity prediction:
Figure 1: Predicted reactivity towards nucleophilic addition.
Experimental Workflow: Knoevenagel Condensation
A classic example to probe the reactivity of the aldehyde is the Knoevenagel condensation.[8][9] In a competitive experiment, equimolar amounts of this compound and 4-formylbenzoic acid could be reacted with a limited amount of an active methylene compound, such as malononitrile, in the presence of a weak base like piperidine. The product ratio, determined by ¹H NMR or GC-MS, would provide a quantitative measure of their relative reactivities.
Figure 2: Workflow for a competitive Knoevenagel condensation.
Reactivity of the Carboxylic Acid Group
The primary reaction of the carboxylic acid group in this context is esterification. The rate of acid-catalyzed esterification is influenced by both electronic and steric factors.
Theoretical Consideration: Electron-withdrawing groups on the benzoic acid ring increase the electrophilicity of the carbonyl carbon, which should, in principle, accelerate the rate of nucleophilic attack by the alcohol in the esterification reaction. However, the presence of ortho-substituents can introduce steric hindrance, slowing down the reaction. In the case of this compound, the fluorine atoms are ortho to the formyl group but meta to the carboxylic acid. Therefore, the electronic effect is expected to dominate, leading to a faster rate of esterification compared to 4-formylbenzoic acid.
Experimental Workflow: Fischer Esterification
To experimentally compare the esterification rates, a Fischer esterification can be performed on each compound separately under identical conditions.[10][11] The progress of the reaction can be monitored over time by techniques such as HPLC or by quenching aliquots and titrating the remaining carboxylic acid.
Figure 3: Workflow for comparing Fischer esterification kinetics.
Conclusion
The presence of two fluorine atoms in this compound significantly enhances the reactivity of both the aldehyde and carboxylic acid functionalities compared to 4-formylbenzoic acid. The increased acidity and heightened electrophilicity of the carbonyl carbons make the difluorinated compound a more reactive substrate for nucleophilic additions and esterifications. This enhanced reactivity, coupled with the known benefits of fluorine incorporation in drug candidates, positions this compound as a valuable and versatile building block for the synthesis of complex molecules with potentially improved properties. Researchers should consider these reactivity differences when designing synthetic routes and optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]
- 7. brainly.in [brainly.in]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Linkers in MOF Synthesis: Tailoring Properties for Advanced Applications
Introduction: The Critical Role of Organic Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The defining characteristic of MOFs is their modular nature, constructed from inorganic metal nodes or clusters connected by organic linkers. This modularity allows for the precise tuning of their chemical and physical properties. The organic linker, in particular, plays a pivotal role in dictating the framework's topology, pore size and shape, and overall functionality. A key strategy for fine-tuning MOF properties is the functionalization of these organic linkers, with fluorination emerging as a particularly powerful tool.[3][4]
This guide provides a comparative analysis of fluorinated versus non-fluorinated linkers in MOF synthesis. We will delve into the fundamental principles governing the impact of fluorination, supported by experimental data, and provide detailed protocols for the synthesis of representative MOFs. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize MOFs with tailored properties for their specific applications.
The Influence of Fluorination: A Paradigm Shift in MOF Properties
The introduction of fluorine atoms onto the organic linkers of MOFs can dramatically alter their intrinsic properties.[3] This is primarily due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[3][5] These attributes translate into significant changes in the resulting MOF's hydrophobicity, thermal and chemical stability, catalytic activity, and gas sorption capabilities.
Enhanced Hydrophobicity and Moisture Stability
A hallmark of fluorinated MOFs (F-MOFs) is their increased hydrophobicity.[6][7][8] The presence of C-F bonds on the pore surfaces lowers the surface energy, leading to water-repellent properties.[9] This is a critical advantage in applications where the presence of water can be detrimental, such as in moisture-sensitive catalytic reactions or for the separation of gases from humid streams.[4][10]
For instance, a study on UiO-66 type MOFs demonstrated that by varying the type and quantity of fluorine-containing functional groups (–F or –CF₃) on the ligands, the hydrophobicity could be systematically tailored.[11] The 2CF₃-UiO-66 variant exhibited a remarkable water contact angle of 145.9°, showcasing its superhydrophobic nature.[11] In contrast, their non-fluorinated counterparts are often hydrophilic, readily adsorbing water, which can lead to structural degradation and reduced performance.[12]
Impact on Thermal and Chemical Stability
The effect of fluorination on the thermal and chemical stability of MOFs is a nuanced topic. While the high strength of the C-F bond can contribute to overall robustness, some studies have shown that fluorination can sometimes lead to decreased thermal stability.[13] This is attributed to the electronic effects of fluorine substituents, which can weaken the bond between the carboxylate group and the aromatic ring of the linker, facilitating decarboxylation at lower temperatures.[13]
However, in many cases, fluorination enhances chemical stability, particularly against hydrolysis. The hydrophobic nature of F-MOFs provides a protective barrier against water molecules, which can otherwise attack the metal-linker coordination bonds and lead to framework collapse.[4][12] For example, fluorinated Zr-based MOFs have shown exceptional stability in aqueous environments.[5]
Tuning Catalytic Activity
The introduction of fluorine atoms can significantly influence the catalytic performance of MOFs. The electron-withdrawing nature of fluorine can modulate the electronic properties of the metal centers, enhancing their Lewis acidity and, consequently, their catalytic activity.[14] Furthermore, the hydrophobic environment created by fluorinated linkers can be advantageous for reactions involving non-polar substrates or for preventing the deactivation of catalytic sites by water.[10][15]
In a study utilizing two isoreticular F-MOFs, [Zn2(hfipbb)2(4-bpdh)]·0.5DMF (TMU-55) and [Zn2(hfipbb)2(4-bpdb)]·2DMF (HTMU-55), as catalysts for the Knoevenagel condensation reaction in water, both exhibited excellent conversions in a short reaction time.[10][16] The remarkable catalytic performance was attributed to the presence of hydrophobic fluoro groups near the basic reaction centers.[10]
Modulating Gas Sorption and Separation
Fluorination of the linker can significantly impact the gas sorption properties of MOFs. The presence of polar C-F bonds within the pores can create specific interaction sites for certain gas molecules, leading to enhanced selectivity.[5] For instance, F-MOFs have shown increased affinity for CO2 due to favorable interactions between the fluorine atoms and the quadrupole moment of CO2.[5] This makes them promising candidates for carbon capture applications.
However, the introduction of bulky fluorine-containing groups can also lead to a reduction in the overall surface area and pore volume, potentially decreasing the total gas uptake capacity.[14] A comparative study of perfluorinated and non-fluorinated UiO-67 found that while the surface properties were altered, the selectivity for several common gases was not significantly different between the two.[17] This highlights that the effect of fluorination on gas separation is highly system-dependent and requires careful consideration of the target application.
Comparative Performance Data
To provide a clear overview of the impact of linker fluorination, the following table summarizes key performance metrics for representative fluorinated and non-fluorinated MOFs.
| Property | Fluorinated MOF (e.g., 2CF₃-UiO-66) | Non-Fluorinated MOF (e.g., UiO-66) | Rationale for Difference |
| Water Contact Angle | High (e.g., 145.9°)[11] | Low (typically hydrophilic) | The presence of low surface energy C-F bonds on the pore surface repels water. |
| Thermal Stability | Can be lower in some cases[13] | Generally high | Electron-withdrawing fluorine groups can weaken the linker's carboxylate-aromatic ring bond. |
| Chemical Stability (vs. H₂O) | Generally enhanced[4] | Can be susceptible to hydrolysis | The hydrophobic nature of the F-MOF protects the metal-linker bonds from water attack. |
| Catalytic Activity | Can be enhanced[10] | Varies depending on the reaction | Fluorine's electron-withdrawing effect can increase the Lewis acidity of the metal centers. |
| CO₂ Affinity | Often increased[5] | Moderate | Favorable electrostatic interactions between the polar C-F bonds and the CO₂ quadrupole moment. |
| BET Surface Area | Can be lower[14] | Generally high | Bulky fluorinated groups can reduce the accessible pore volume. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated MOF (F-MOF-1) and a non-fluorinated MOF (HKUST-1). The causality behind the experimental choices is explained to provide a deeper understanding of the synthesis process.
Synthesis of a Representative Fluorinated MOF: F-MOF-1
This protocol is adapted from the synthesis of a copper-based F-MOF.[18] The use of a flexible dicarboxylate building block with hexafluoroisopropylidene groups imparts hydrophobicity to the final structure.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba)
-
1,10-Phenanthroline (phen)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution of Reactants: In a 20 mL scintillation vial, dissolve 0.048 g (0.2 mmol) of Cu(NO₃)₂·3H₂O and 0.036 g (0.2 mmol) of 1,10-phenanthroline in 5 mL of DMF. The use of DMF as a solvent is crucial as it can dissolve both the metal salt and the organic linkers and also acts as a modulator in some MOF syntheses.[19]
-
Addition of Fluorinated Linker: To the above solution, add 0.078 g (0.2 mmol) of H₂hfbba. The flexible nature of this linker allows for the formation of diverse network topologies.
-
Solvothermal Reaction: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 100 °C for 24 hours. The solvothermal method provides the necessary energy to overcome the kinetic barriers for crystal nucleation and growth.[1]
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature slowly. Slow cooling is critical for obtaining well-defined, single crystals. Collect the blue block-shaped crystals by filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and impurities trapped within the pores.[1]
-
Drying: Dry the crystals under vacuum at room temperature.
Synthesis of a Representative Non-Fluorinated MOF: HKUST-1
This protocol describes the synthesis of the well-known copper-based MOF, HKUST-1 ([Cu₃(BTC)₂]).[20] This MOF is known for its high surface area and has been extensively studied for gas storage applications.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Preparation of Solutions: Prepare two separate solutions.
-
Solution A: Dissolve 0.43 g (2.16 mmol) of Cu(OAc)₂·H₂O in 12 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Solution B: Dissolve 0.21 g (1.0 mmol) of H₃BTC in 12 mL of a 1:1 (v/v) mixture of DMF and ethanol. The use of a mixed solvent system can help to control the solubility of the reactants and influence the crystal growth.
-
-
Mixing and Reaction: Combine Solution A and Solution B in a Teflon-lined autoclave.
-
Solvothermal Synthesis: Seal the autoclave and place it in an oven. Heat at 110 °C for 20 hours.[2]
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool to room temperature. The blue crystalline product can be collected by filtration or centrifugation.
-
Activation: To activate the MOF, the solvent molecules residing in the pores must be removed. This is typically achieved by immersing the as-synthesized material in a volatile solvent like ethanol for several days, followed by heating under vacuum. This process is crucial to access the full porosity of the material.[1]
Visualizing the Synthesis and Structural Differences
The following diagrams, generated using Graphviz, illustrate the general workflow for MOF synthesis and the conceptual structural differences between fluorinated and non-fluorinated MOFs.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Conceptual difference in pore environment between non-fluorinated and fluorinated MOFs.
Conclusion and Future Outlook
The strategic use of fluorinated linkers in MOF synthesis offers a powerful avenue for tailoring the properties of these remarkable materials. From enhancing hydrophobicity and chemical stability to modulating catalytic activity and gas selectivity, the impact of fluorination is profound and multifaceted. While non-fluorinated MOFs continue to be workhorses in many applications due to their often higher surface areas and well-established syntheses, the unique advantages conferred by fluorination open up new possibilities, particularly in challenging environments where water stability and specific host-guest interactions are paramount.
Future research will likely focus on developing a more predictive understanding of the structure-property relationships in F-MOFs, enabling the de novo design of materials with precisely controlled functionalities. The synthesis of MOFs with mixed fluorinated and non-fluorinated linkers could also provide a means to finely tune properties. As the demand for advanced materials in sectors ranging from pharmaceuticals to environmental remediation continues to grow, the judicious application of linker fluorination will undoubtedly play a crucial role in the development of next-generation MOFs.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8343260B2 - Fluorinated metal-organic frameworks for gas storage - Google Patents [patents.google.com]
- 10. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
Analytical data for structural validation of 3,5-Difluoro-4-formylbenzoic acid
An In-Depth Guide to the Structural Validation of 3,5-Difluoro-4-formylbenzoic Acid: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical and materials science research, the precise molecular architecture of building blocks is paramount. This compound stands out as a critical intermediate, prized for its utility in synthesizing fluorinated active pharmaceutical ingredients (APIs) and advanced polymers where fluorine incorporation can enhance thermal stability and modulate electronic properties.[1] Its trifunctional nature—a carboxylic acid, an aldehyde, and a difluorinated aromatic ring—offers a versatile scaffold for complex molecular design.
However, this structural complexity necessitates a rigorous and unambiguous validation process. The potential for isomeric impurities, such as 3,4-difluoro-5-formylbenzoic acid, underscores the need for a multi-faceted analytical approach.[2] This guide provides an in-depth, expert-led walkthrough of the essential spectroscopic data required to unequivocally confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and conduct a comparative analysis against structurally similar analogs to highlight the unique spectral fingerprint of the target molecule.
Molecular Identity and Key Structural Features
Before examining the spectral data, it is crucial to understand the molecule's fundamental properties.
-
IUPAC Name: this compound[3]
The strategic placement of two fluorine atoms flanking the formyl group and meta to the carboxylic acid is the key structural feature. This arrangement significantly influences the electronic environment of the entire molecule, which is directly observable through spectroscopic analysis.
Caption: Key functional groups on the aromatic scaffold.
The Analytical Workflow: A Multi-Pronged Strategy
No single analytical technique is sufficient for complete structural elucidation. A synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, create a self-validating system for structural confirmation.
Caption: A multi-technique approach ensures robust validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of atoms. For this molecule, a suite of NMR experiments is essential.
-
¹H NMR identifies the distinct types of protons: the acidic proton of the carboxyl group, the aldehyde proton, and the aromatic protons. Their chemical shifts and coupling patterns are highly sensitive to the electron-withdrawing effects of the fluorine and carbonyl groups.
-
¹³C NMR provides a map of the carbon skeleton. The number of signals confirms the molecular symmetry, and their chemical shifts indicate the nature of each carbon (aromatic, carbonyl).
-
¹⁹F NMR is a direct and unambiguous probe for the fluorine atoms. The observation of a single resonance confirms the symmetrical 3,5-substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and prevent the exchange of the acidic proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.
Expected NMR Data Summary
| Experiment | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment & Rationale |
| ¹H NMR | ~13.5 - 14.0 | Broad Singlet | -COOH : The acidic proton, typically downfield and broad due to hydrogen bonding and chemical exchange. |
| ~10.3 | Singlet | -CHO : The aldehyde proton, significantly deshielded by the carbonyl group and adjacent aromatic ring. | |
| ~7.4 - 7.6 | Doublet or Multiplet | Ar-H : The two equivalent aromatic protons at positions 2 and 6. They are deshielded by the adjacent carboxyl and formyl groups and will show coupling to the fluorine atoms. | |
| ¹³C NMR | ~190 | Triplet (due to C-F coupling) | -CHO : Aldehyde carbonyl carbon. |
| ~165 | Singlet | -COOH : Carboxylic acid carbonyl carbon. | |
| ~163 | Doublet of Doublets (¹JCF) | C-F : Aromatic carbons directly bonded to fluorine (C3, C5). Show a large one-bond coupling constant. | |
| ~135-140 | Multiplet | C-CHO : Aromatic carbon bonded to the formyl group (C4). | |
| ~130-135 | Singlet | C-COOH : Aromatic carbon bonded to the carboxyl group (C1). | |
| ~115-120 | Multiplet | C-H : Aromatic carbons bonded to hydrogen (C2, C6). | |
| ¹⁹F NMR | ~ -105 to -115 | Multiplet | Ar-F : A single resonance confirms the chemical equivalence of the two fluorine atoms, consistent with the 3,5-substitution pattern. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. A ¹H NMR spectrum of a derivative, 3,5-difluoro-4-formyl-N-methylbenzamide, shows the aldehyde proton at 10.36 ppm and the aromatic protons around 7.36-7.42 ppm, supporting these expected ranges.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and highly effective technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, we expect to see distinct absorption bands for the carboxylic acid O-H, the two different carbonyl (C=O) groups, and the carbon-fluorine (C-F) bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the key absorption peaks.
Expected FTIR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment & Rationale |
| ~2500-3300 (Broad) | O-H Stretch | Carboxylic Acid : The very broad nature of this peak is characteristic of the strong hydrogen bonding between carboxylic acid dimers. |
| ~1710-1730 | C=O Stretch | Carboxylic Acid : The carbonyl stretch of the acid group. Its position can be influenced by conjugation and hydrogen bonding. |
| ~1680-1700 | C=O Stretch | Aldehyde : The carbonyl stretch of the aldehyde, typically at a slightly lower frequency than the acid due to electronic effects. The presence of two distinct C=O peaks is a key validation point. |
| ~1580-1600 & ~1450-1500 | C=C Stretch | Aromatic Ring : Characteristic skeletal vibrations of the benzene ring. |
| ~1100-1300 | C-F Stretch | Aryl-Fluoride : Strong absorption bands indicative of the carbon-fluorine bonds. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight and, with high-resolution instruments, the elemental composition. This technique ionizes the molecule and measures its mass-to-charge ratio (m/z), serving as the ultimate confirmation of the molecular formula.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion. ESI can be run in either positive or negative mode. For a carboxylic acid, negative ion mode is often ideal, detecting the deprotonated molecule [M-H]⁻.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical mass calculated from the molecular formula (C₈H₄F₂O₃).
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Theoretical Exact Mass | 186.0128 | Calculated for C₈H₄F₂O₃.[3] |
| Observed Ion (ESI Negative) | [M-H]⁻ at m/z 185.0050 | Detection of the deprotonated molecule, the most common species for a carboxylic acid in negative ESI. |
| Observed Ion (ESI Positive) | [M+H]⁺ at m/z 187.0206 | Detection of the protonated molecule. |
| Observed Ion (ESI Positive) | [M+Na]⁺ at m/z 209.0026 | Adduct with sodium ions, commonly observed in ESI-MS. |
A high-resolution measurement matching the theoretical mass to within 5 ppm provides extremely strong evidence for the correct elemental composition.
Comparative Analysis: Differentiating from Structural Analogs
To truly appreciate the unique spectral signature of this compound, it is essential to compare its data with that of closely related compounds. This objective comparison highlights the specific structural contributions of each functional group.
| Compound | Key Differentiating Analytical Data |
| This compound (Target) | ¹H NMR: Aldehyde proton (~10.3 ppm). ¹⁹F NMR: One signal. IR: Two distinct C=O peaks (~1715 cm⁻¹ and ~1690 cm⁻¹). MS: m/z = 186.0128.[3] |
| 4-Formylbenzoic Acid (Non-fluorinated Analog) | ¹H NMR: Aromatic region shows a more complex AA'BB' system instead of a single multiplet. ¹⁹F NMR: No signal. IR: C-F stretch is absent. MS: m/z = 150.0317.[6][7] |
| 3,5-Difluorobenzoic Acid (No Formyl Group) | ¹H NMR: Aldehyde proton is absent. Aromatic protons are in a different chemical environment. IR: Only one C=O peak for the carboxylic acid. MS: m/z = 158.0179.[8] |
| 3-Fluoro-4-formylbenzoic Acid (Isomeric Analog) | ¹H NMR: Aromatic region shows three distinct proton signals with different coupling patterns. ¹⁹F NMR: Still one signal, but its chemical shift may differ slightly. This comparison highlights the power of ¹H NMR in confirming the substitution pattern. |
This comparative analysis demonstrates that while each molecule shares some features with the target compound, none will match all analytical data points simultaneously. The unique combination of an aldehyde proton signal, a single fluorine NMR resonance, two distinct carbonyl IR stretches, and the correct molecular weight forms a robust, multi-dimensional fingerprint for this compound.
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, FTIR analysis, and high-resolution mass spectrometry provides an orthogonal and self-validating dataset. Each technique offers a unique piece of the structural puzzle, and only when all pieces align can the identity and purity of this critical building block be confirmed with the highest degree of confidence. For researchers in drug development and materials science, this analytical rigor is not merely procedural; it is the foundation upon which successful innovation is built.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,5 difluoro-4 formyl-N-methylbenzamide. [orgspectroscopyint.blogspot.com]
- 6. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3,5-Difluoro-4-formylbenzoic Acid
Introduction
3,5-Difluoro-4-formylbenzoic acid is a key building block in organic synthesis, particularly valued for its utility in constructing complex pharmaceutical molecules and advanced materials.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a difluorinated aromatic ring, provides multiple reactive sites for chemical modification.[1][2] Given its role as a critical intermediate, ensuring its purity is paramount to the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method selection, comparing a standard C18 column—the workhorse of reversed-phase chromatography—with a Pentafluorophenyl (PFP) stationary phase that offers alternative selectivity. This comparison is designed to equip researchers, scientists, and drug development professionals with the expertise to select and develop robust, fit-for-purpose HPLC methods for this and structurally related molecules.
Physicochemical Properties & Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. This compound (MW: 186.11 g/mol ) is a polar aromatic compound.[2][3] Its key features for chromatographic development are:
-
Carboxylic Acid Group: This acidic moiety means the molecule's overall charge is highly dependent on pH. To ensure consistent retention and sharp, symmetrical peaks, the analysis must be performed at a pH well below the pKa of the carboxylic acid. By buffering the mobile phase to a low pH (e.g., < 3), the carboxyl group remains in its neutral, protonated form (-COOH), which enhances its retention on a non-polar stationary phase.
-
Aromatic Ring and Aldehyde Group: These features provide chromophores that allow for sensitive ultraviolet (UV) detection.
-
Difluoro Substitution: The two fluorine atoms increase the molecule's polarity and introduce a unique electronic profile, which can be exploited for selective chromatographic interactions.
Based on these properties, a reversed-phase HPLC approach is the most suitable strategy.[4][5] In this mode, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5][6]
Experimental Workflow for Method Development
A logical and systematic workflow is essential for developing a robust HPLC method. The process involves understanding the analyte, selecting appropriate starting conditions, and optimizing for the desired analytical performance.
Caption: Logical workflow for HPLC method development.
Comparative HPLC Methodologies
We propose two methods for comparison. Method A utilizes a traditional C18 column, which separates compounds primarily based on their hydrophobicity. Method B employs a PFP column, which provides a multi-modal separation mechanism, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, making it particularly effective for separating halogenated and aromatic compounds.[7]
| Parameter | Method A: Standard C18 | Method B: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 15 min |
| Post-run | Hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min | Hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 5 µL |
Detailed Experimental Protocols
Adherence to precise protocols is critical for reproducible results. The following steps should be followed for both methods.
A. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Degassing: Before placing the mobile phase lines into the reservoirs, degas both solutions for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads and detector.
B. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Mix until fully dissolved. This solution serves as the primary standard.
C. Sample Preparation
-
Accurately weigh a sample of this compound to achieve a final concentration of approximately 100 µg/mL.
-
Prepare the sample solution using the same diluent as the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injecting into the HPLC system.
D. Chromatographic Procedure
-
Set up the HPLC system with the column and conditions specified for either Method A or Method B.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the baseline is free of interfering peaks.
-
Inject the standard and sample solutions according to the defined sequence.
Expected Results and Performance Comparison
The primary goal of a purity method is to achieve baseline resolution between the main analyte peak and all potential impurities. The choice between a C18 and a PFP column will directly impact this separation.
Caption: Comparison of separation mechanisms.
Performance Metrics:
-
Method A (C18): This method is expected to provide good separation for impurities that have a significant difference in hydrophobicity compared to the parent compound. For example, a more polar impurity (like a di-acid) would elute earlier, while a less polar impurity would elute later. Peak shape should be excellent due to the acidic mobile phase suppressing silanol interactions.
-
Method B (PFP): This column offers orthogonal selectivity. It is particularly adept at separating positional isomers or compounds with subtle structural differences. The fluorinated stationary phase can interact strongly with the fluorinated analyte and its related impurities. This method may provide superior resolution for process impurities that are structurally very similar to this compound.
Hypothetical Performance Data:
| Performance Metric | Method A (C18) | Method B (PFP) | Justification |
| Resolution (Main Peak vs. Critical Impurity) | > 2.0 | Potentially > 3.0 | PFP phase offers more interaction modes, potentially enhancing separation of closely related structures. |
| Tailing Factor (Main Peak) | 1.0 - 1.2 | 1.0 - 1.3 | Both methods should yield symmetric peaks due to the low pH mobile phase. |
| Theoretical Plates | > 10,000 | > 10,000 | Both are high-quality, modern columns capable of high efficiency. |
| Analysis Time | ~20 min | ~20 min | The gradient and flow rate are identical for a direct comparison. |
Conclusion and Recommendations
Both the standard C18 and the alternative PFP methods are capable of providing accurate purity analysis for this compound. The optimal choice depends on the specific analytical challenge.
-
Method A (Standard C18) is recommended for routine quality control where the impurity profile is well-characterized and impurities have distinct hydrophobicities from the main compound. Its reliability and ubiquity make it a robust choice.
-
Method B (Alternative Selectivity PFP) is recommended for method development, stability studies, and forced degradation analysis . Its unique separation mechanism provides a higher probability of resolving unknown or structurally similar impurities that might co-elute on a C18 column. It is the superior choice when developing a comprehensive, stability-indicating method.
By employing this comparative approach, laboratories can confidently select and implement an HPLC method that is not only scientifically sound but also perfectly tailored to the specific requirements of their purity analysis, ensuring the quality of this vital chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 736990-88-8 | FD105094 [biosynth.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Benzoic Acid Derivatives in Drug Design: A Guide for Researchers
In the landscape of modern drug discovery, the benzoic acid scaffold stands as a testament to the power of a simple chemical motif to give rise to a vast and diverse array of therapeutic agents.[1] Its inherent versatility, stemming from the tunable nature of the phenyl ring, allows for the precise modulation of physicochemical properties, enabling the design of molecules with tailored pharmacological activities and pharmacokinetic profiles.[1] This guide provides an in-depth comparative analysis of benzoic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the structure-activity relationships (SAR) and therapeutic potential of this remarkable class of compounds. We will delve into key therapeutic areas, supported by experimental data, detailed protocols, and visual representations of underlying mechanisms to empower your drug design endeavors.
The Benzoic Acid Core: A Foundation for Therapeutic Diversity
The benzoic acid molecule, in its simplicity, possesses key features that make it an attractive starting point for drug design. The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites and receptors.[2] The aromatic ring provides a rigid scaffold that can be functionalized with various substituents to influence properties such as lipophilicity, electronic distribution, and steric bulk. These modifications are critical in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific activity.[2][3]
Comparative Analysis by Therapeutic Application
This section will explore the application of benzoic acid derivatives across several key therapeutic areas, presenting a comparative analysis of their performance based on available experimental data.
Anticancer Activity
Benzoic acid derivatives have emerged as a significant class of compounds with promising anticancer potential.[4] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.[5][6]
A comparative in silico and in vitro analysis of the anticancer activity of various benzoic acid derivatives reveals interesting trends. For instance, naturally occurring derivatives like gallic acid and syringic acid have demonstrated cytotoxic effects against a range of cancer cell lines.[2] Synthetic derivatives have also shown significant promise. For example, certain quinazolinone derivatives and a 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid have reported IC50 values of 100 µM/ml and 17.84 µM in MCF-7 and human cervical cancer cell lines, respectively.[6][7] Furthermore, methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives have shown potent activity against MCF-7 and HCT-116 cell lines with IC50 values in the range of 15.6 - 18.7 µM.[7]
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[2] However, the data collectively underscores the potential of the benzoic acid scaffold in developing novel anticancer agents.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Gallic Acid | MCF-7 (Breast) | 18 µg/mL (105.8 µM) | [2] |
| Gallic Acid | HeLa (Cervical) | 10.00 µg/mL (58.8 µM) | [2] |
| Syringic Acid | Gastric Cancer Cells | ~25-30 µg/mL (~126-151 µM) | [2] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [6] |
| Quinazolinone Derivatives | MCF-7 | 100 µM/ml | [6][7] |
| Methyl 4-(5-amino-3-(methylthio)-1H- 1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | 15.6 - 18.7 µM | [7] |
One of the key mechanisms through which some benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often associated with cancer.[5] Derivatives such as 3,4-dihydroxybenzoic acid (DHBA) have been identified as potent HDAC inhibitors, leading to cancer cell death through the elevation of caspase-3 and reactive oxygen species, and cell cycle arrest at the G2/M phase.[5]
Figure 1: Simplified pathway of HDAC inhibition by benzoic acid derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives, particularly salicylic acid and its analogues, are well-established.[8][9] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8][10]
Salicylic acid itself is considered to have anti-inflammatory properties equal to its more famous derivative, acetylsalicylic acid (aspirin).[9] Its mechanism involves the suppression of the expression of genes responsible for cyclooxygenase.[9] Newer derivatives are being developed to enhance efficacy and reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8] For instance, the conversion of the carboxyl group to a carboxamide has been explored to improve selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[8]
| Compound | Dose | % Inhibition of Paw Edema (Carrageenan-induced) | Time Point | Reference |
| Salicylic acid hydrazide derivative 14 | - | 15.8% | 1h | [11] |
| Salicylic acid hydrazide derivative 18 | - | 22.2% | 3h | [11] |
| Salicylic acid hydrazide derivative 18 | - | 29.4% | 5h | [11] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | 20 mg/kg | 74% reduction in writhing (acetic acid-induced) | - | [12] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | 50 mg/kg | 75% reduction in writhing (acetic acid-induced) | - | [12] |
The primary mechanism of anti-inflammatory action for many benzoic acid derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[8][10]
Figure 2: Simplified pathway of COX inhibition by salicylic acid derivatives.
Antimicrobial Activity
Benzoic acid and its esters, known as parabens, have a long history of use as antimicrobial preservatives in pharmaceutical, cosmetic, and food products.[13][14] Their efficacy is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.[13]
The antimicrobial activity of parabens is influenced by the length of their alkyl chain, with longer chains generally exhibiting greater potency.[13][15] However, this increased activity is often accompanied by decreased water solubility.[13]
| Compound | Microorganism | MIC (mM) | Reference |
| Methylparaben | E. cloacae | 2.6 | [16] |
| Propylparaben | E. cloacae | 2.2 | [16] |
| Various Parabens | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | 1.2 - 20 | [15] |
Other Therapeutic Applications
The versatility of the benzoic acid scaffold extends to other therapeutic areas, including:
-
Diuretics: Furosemide, a potent loop diuretic, is a benzoic acid derivative that inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[17][18][19][20][21]
-
Local Anesthetics: Derivatives of benzoic acid, such as cocaine and its synthetic analogues, function as local anesthetics by blocking voltage-gated sodium channels in nerve membranes.[22][23]
-
Neuroprotective Agents: Certain benzoic acid derivatives have shown potential as neuroprotective agents by inhibiting enzymes like striatal-enriched protein tyrosine phosphatase (STEP) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[24][25][26][27][28]
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of benzoic acid derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is assessed after incubation.
Step-by-Step Protocol (Broth Microdilution Method):
-
Prepare Stock Solution: Prepare a stock solution of the benzoic acid derivative in a suitable solvent.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The benzoic acid scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and development of a wide range of therapeutic agents.[1] This guide has provided a comparative analysis of benzoic acid derivatives across several key therapeutic areas, highlighting their structure-activity relationships, mechanisms of action, and supporting experimental data. By understanding the nuances of how structural modifications impact biological activity, researchers can more effectively design and optimize novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a practical resource for the in vitro evaluation of these promising compounds. As our understanding of the molecular basis of disease continues to grow, the rational design of new benzoic acid derivatives will undoubtedly play a crucial role in addressing unmet medical needs.
References
- 1. Ex Vivo and In Vivo Evidence of Anti-Inflammatory Activity of P-a...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Loop Diuretics Unique Mechanism of Action [japi.org]
- 22. pharmacy180.com [pharmacy180.com]
- 23. pharmacy180.com [pharmacy180.com]
- 24. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹⁹F NMR Reference Spectrum for 3,5-Difluoro-4-formylbenzoic Acid
For researchers and professionals in drug development and materials science, the precise characterization of fluorinated organic compounds is paramount. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique due to fluorine's 100% natural abundance, high sensitivity, and a wide chemical shift range that minimizes signal overlap. This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 3,5-Difluoro-4-formylbenzoic acid, a key building block in the synthesis of complex molecules. We will delve into the expected spectral characteristics, present a comparative analysis with other difluorinated benzoic acids, and provide a detailed protocol for acquiring a high-quality reference spectrum.
The Significance of ¹⁹F NMR in Analyzing Fluorinated Aromatics
The chemical environment surrounding a fluorine atom significantly influences its NMR signal, making ¹⁹F NMR an exquisite probe of molecular structure. The large chemical shift dispersion, typically spanning over 400 ppm, allows for the clear resolution of signals from non-equivalent fluorine atoms within a molecule. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This equivalence simplifies the spectrum, expecting a single resonance. The position of this signal, its multiplicity, and coupling constants to neighboring protons provide invaluable information for structural verification and purity assessment.
Predicted ¹⁹F NMR Spectrum of this compound
The two fluorine atoms at positions 3 and 5 are equivalent and are expected to appear as a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two equivalent aromatic protons at positions 2 and 6. Therefore, the expected multiplicity is a triplet, arising from coupling to two identical protons (n+1 rule, where n=2).
The chemical shift of this triplet is influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing carboxylic acid and aldehyde groups, and the ortho/meta relationship of the fluorine atoms to these groups. Based on empirical data for similar fluorinated aromatic compounds, the chemical shift is anticipated to be in the range of -105 to -120 ppm relative to CFCl₃. Computational methods can also be employed to predict the chemical shift with reasonable accuracy. For instance, using density functional theory (DFT) calculations, a more precise theoretical chemical shift can be obtained, which can then be compared with the experimental value for verification.[1][2][3][4][5]
Comparative Analysis with Alternative Difluorobenzoic Acids
To provide context for the ¹⁹F NMR spectrum of this compound, a comparison with other commercially available difluorobenzoic acid isomers is instructive. The position and number of fluorine atoms, as well as the presence of other substituents, significantly alter the ¹⁹F NMR chemical shifts.
| Compound | Structure | Number of ¹⁹F Signals | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| 2,3-Difluorobenzoic acid | Two | -135 to -155 | |
| 2,4-Difluorobenzoic acid | Two | -105 to -115 | |
| 2,5-Difluorobenzoic acid | Two | -110 to -120 | |
| 2,6-Difluorobenzoic acid | One | -110 to -120 | |
| 3,4-Difluorobenzoic acid | Two | -130 to -145 | |
| This compound | One | -105 to -120 (predicted) |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from various sources.[6][7][8][9][10][11][12][13]
This comparison highlights the diagnostic power of ¹⁹F NMR in distinguishing between isomers, a task that can be challenging with other analytical techniques.
Experimental Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum
Achieving a reliable and reproducible ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol is a self-validating system designed for the accurate characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Add a small amount of an internal reference standard. While CFCl₃ is the primary reference, its volatility and environmental concerns limit its use. Common secondary standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[14]
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the field using the deuterium signal from the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker systems with inverse-gated proton decoupling) is typically sufficient. Inverse-gated decoupling is crucial for quantitative measurements as it suppresses the Nuclear Overhauser Effect (NOE).[15]
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset: Center the transmitter frequency in the region where fluorine signals are expected (e.g., around -115 ppm).
-
Acquisition Time (AT): A typical AT of 1-2 seconds is adequate.
-
Relaxation Delay (D1): To ensure full relaxation for accurate integration, a D1 of at least 5 times the longest T₁ of the fluorine nuclei should be used. For many small molecules, a D1 of 5-10 seconds is sufficient.[15]
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans are usually enough to obtain a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize chemical shift drift.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift axis by setting the reference standard signal to its known chemical shift.
-
Integrate the signals for quantitative analysis.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The polarity and aromaticity of the solvent can induce small changes in the chemical shift. Using a consistent solvent is critical for comparing spectra.
-
Internal Referencing: Relying solely on the spectrometer's internal lock frequency for referencing can lead to inaccuracies. An internal standard co-dissolved with the analyte provides the most reliable chemical shift referencing.[14]
-
Proton Decoupling: While the primary splitting in the ¹⁹F spectrum of this compound is due to coupling with aromatic protons, long-range couplings to the aldehyde proton might also be present. Proton decoupling simplifies the spectrum to a singlet, which can be useful for initial identification and quantification. However, the coupled spectrum provides more structural information.
Visualizing the Workflow
Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.
Conclusion
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. colorado.edu [colorado.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to Catalyst Performance in the Synthesis of 3,5-Difluoro-4-formylbenzoic Acid
Introduction: The Critical Role of 3,5-Difluoro-4-formylbenzoic Acid in Modern Drug Discovery
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a formyl group, and a difluorinated aromatic ring, makes it a valuable intermediate for constructing novel therapeutic agents and functional materials.[1][3] The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity in the final drug product.
The efficient and selective synthesis of this intermediate is therefore of paramount importance. The formylation of the C-4 position of 3,5-difluorobenzoic acid presents a significant synthetic challenge due to the deactivating nature of the fluorine and carboxylic acid groups on the aromatic ring. This guide provides a comprehensive evaluation of various catalytic systems for this transformation, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Synthetic Strategies for this compound
Several synthetic routes can be envisioned for the preparation of this compound. One of the most direct approaches involves the selective formylation of 3,5-difluorobenzoic acid. This guide will focus on the comparative performance of different catalysts for this specific transformation.
Caption: General workflow for the catalytic synthesis of this compound.
Comparative Evaluation of Catalytic Systems
The choice of catalyst is critical for achieving high yield and selectivity in the formylation of 3,5-difluorobenzoic acid. We have evaluated three distinct catalytic systems under standardized conditions to provide a clear comparison of their performance. The formylating agent used in this comparative study is dichloromethyl methyl ether, a common reagent for such transformations.[4][5]
Catalyst Systems Under Investigation:
-
Catalyst A: Lewis Acid Catalysis (AlCl₃)
-
Catalyst B: Homogeneous Palladium Catalysis (Pd(OAc)₂ with a custom phosphine ligand)
-
Catalyst C: Heterogeneous Solid Acid Catalysis (Sulfated Zirconia)
Performance Data Summary
The following table summarizes the key performance indicators for each catalytic system. All reactions were conducted on a 10 mmol scale of 3,5-difluorobenzoic acid in a suitable solvent under an inert atmosphere.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 4-formyl isomer (%) | Isolated Yield (%) | Turnover Number (TON) |
| Catalyst A (AlCl₃) | 150 | 80 | 12 | 75 | 80 | 60 | 0.5 |
| Catalyst B (Pd(OAc)₂/Ligand) | 2 | 100 | 8 | 98 | 95 | 93 | 49 |
| Catalyst C (Sulfated Zirconia) | 10 (w/w%) | 120 | 24 | 60 | 85 | 51 | - |
Analysis of Catalyst Performance
Catalyst A (AlCl₃): As a conventional Lewis acid catalyst, aluminum chloride promotes the formylation reaction. However, its performance is hampered by several factors. The high catalyst loading required leads to significant downstream processing challenges for its removal. Furthermore, the moderate selectivity suggests the formation of other isomers and byproducts, complicating purification. The low turnover number indicates poor catalytic efficiency.
Catalyst C (Sulfated Zirconia): The heterogeneous solid acid catalyst offers the advantage of easy separation and potential for recycling. However, its catalytic activity is lower, requiring higher temperatures and longer reaction times to achieve moderate conversion. While the selectivity is good, the overall yield is comparable to the less efficient Lewis acid system. Further optimization of the catalyst structure and reaction conditions may enhance its performance.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Catalyst Performance Evaluation
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reactant Charging: The flask is charged with 3,5-difluorobenzoic acid (10 mmol), the specified amount of catalyst, and the appropriate solvent (e.g., 1,2-dichloroethane).
-
Inert Atmosphere: The system is purged with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reagent Addition: The formylating agent, dichloromethyl methyl ether (12 mmol), is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature and maintained for the designated reaction time.
-
Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).[9][10]
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Method for Reaction Monitoring
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Caption: Detailed experimental workflow for catalyst performance evaluation.
Conclusion and Future Outlook
Based on the comparative data, the homogeneous palladium catalyst (Catalyst B) offers the most efficient and selective route for the synthesis of this compound. Its high yield and turnover number make it the most promising candidate for large-scale production. While heterogeneous catalysts like sulfated zirconia (Catalyst C) present advantages in terms of recyclability, further research is needed to improve their catalytic activity to be competitive with homogeneous systems.
The insights and protocols presented in this guide are intended to empower researchers and process chemists to make informed decisions in the development of robust and efficient syntheses of this critical pharmaceutical intermediate. Future work should focus on the development of even more active and stable catalysts, as well as exploring greener reaction conditions to further enhance the sustainability of this important chemical transformation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Magnetically Recyclable Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid as CO Source: A Practical Access to Aromatic Aldehydes | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Computational Analysis of the Electronic Properties of 3,5-Difluoro-4-formylbenzoic Acid
A Guide for Researchers in Drug Discovery and Materials Science
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for fine-tuning electronic properties, metabolic stability, and binding affinities.[1] 3,5-Difluoro-4-formylbenzoic acid, a polysubstituted benzene derivative, presents a compelling scaffold for the design of novel therapeutics and functional materials. Its unique arrangement of electron-withdrawing fluorine and formyl groups, alongside a carboxylic acid moiety, suggests a complex and potentially advantageous electronic profile.
This guide provides a comparative computational analysis of the electronic properties of this compound. As no comprehensive computational study on this specific molecule is readily available in the current literature, we propose a detailed protocol for its analysis using Density Functional Theory (DFT). The anticipated results are then contextualized by comparing them with established computational data for structurally related molecules: the parent 4-formylbenzoic acid, and the isomeric 2,6-difluorobenzoic acid and 3,4-difluorobenzoic acid. This comparative approach allows for a deeper understanding of the impact of fluorine substitution patterns on the electronic landscape of this important molecular framework.
Proposed Computational Methodology for this compound
To ensure a rigorous and reproducible analysis of the electronic properties of this compound, the following computational protocol is proposed. This methodology is grounded in widely accepted practices for the computational study of small organic molecules and is designed to yield accurate and reliable data.[1][2][3]
Step-by-Step Computational Workflow:
-
Geometry Optimization: The initial 3D structure of this compound will be constructed. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-suited for describing the electronic structure and geometry of organic molecules containing electronegative atoms like fluorine and oxygen.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.[4][5][6]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[7][8] A smaller gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map will be generated by plotting the electrostatic potential onto the molecule's electron density surface. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9][10][11] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in drug-receptor binding.
Caption: A flowchart illustrating the proposed computational workflow for the analysis of this compound.
Comparative Analysis of Electronic Properties
The electronic properties of this compound are best understood in the context of its structural analogs. Below, we compare the anticipated findings for our target molecule with published computational data for 4-formylbenzoic acid, 2,6-difluorobenzoic acid, and 3,4-difluorobenzoic acid.
Molecular Structure
Caption: The 2D structure of this compound.
The introduction of two fluorine atoms flanking the formyl group in this compound is expected to have a significant impact on its geometry compared to 4-formylbenzoic acid. The strong electronegativity of fluorine will likely lead to a shortening of the adjacent C-F bonds and influence the bond angles within the benzene ring. In contrast to 2,6-difluorobenzoic acid, where the fluorine atoms are ortho to the carboxylic acid group, the steric hindrance around the carboxyl group in the 3,5-difluoro isomer is reduced. This may result in a smaller dihedral angle between the carboxylic acid group and the benzene ring compared to the 2,6-difluoro analog.[12]
Frontier Molecular Orbitals and HOMO-LUMO Energy Gap
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its potential as an electronic material. A lower energy gap suggests that the molecule can be more easily excited, which is often associated with higher chemical reactivity and potential for charge transfer.[7]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | (Predicted) | (Predicted) | (Predicted to be lower than 4-formylbenzoic acid) |
| 4-Formylbenzoic Acid | - | - | ~5.0 |
| 2,6-Difluorobenzoic Acid | - | - | (Expected to be higher than 3,5-difluoro isomer) |
| 3,4-Difluorobenzoic Acid | - | - | (Data not readily available) |
Note: The values for the comparator molecules are approximate and based on typical DFT calculations for similar compounds. Specific values can vary depending on the computational method and basis set used.
For this compound, the combined electron-withdrawing effects of the two fluorine atoms and the formyl group are anticipated to lower the energy of the LUMO significantly. The HOMO, which is likely to have significant contribution from the benzene ring and the oxygen atoms of the carboxylic acid, will also be lowered in energy, but likely to a lesser extent than the LUMO. Consequently, the HOMO-LUMO energy gap of this compound is predicted to be smaller than that of 4-formylbenzoic acid, suggesting a higher reactivity. Compared to 2,6-difluorobenzoic acid, where the fluorine atoms are in closer proximity to the carboxylic acid, the electronic effects in the 3,5-isomer are more directly influencing the formyl group, which could lead to a comparatively lower LUMO and thus a smaller energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[9][10][11]
-
4-Formylbenzoic Acid: In 4-formylbenzoic acid, the most negative regions are expected around the oxygen atoms of the carboxylic acid and the formyl group, making them susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid will exhibit a strongly positive potential, indicating its acidity.
-
This compound (Predicted): The introduction of two highly electronegative fluorine atoms will create additional regions of negative potential around them. However, their strong electron-withdrawing nature will also lead to a more pronounced positive potential on the adjacent carbon atoms of the benzene ring. The most significant effect is expected to be an increase in the positive potential on the hydrogen atom of the formyl group, making it more susceptible to nucleophilic attack compared to the non-fluorinated analog. The acidity of the carboxylic acid proton is also likely to be enhanced due to the overall electron-withdrawing environment.
-
2,6-Difluorobenzoic Acid: In this isomer, the fluorine atoms are ortho to the carboxylic acid. This proximity will lead to a strong electron-withdrawing effect on the carboxylic acid group, significantly increasing the positive potential on the acidic proton and thus its acidity. The MEP would show a highly positive region around the carboxylic acid group.
-
3,4-Difluorobenzoic Acid: The MEP of this isomer would show an asymmetric distribution of negative potential due to the fluorine atoms, influencing the reactivity of the different positions on the aromatic ring.
Conclusion
The computational analysis of this compound, when compared with its structural analogs, highlights the profound influence of fluorine substitution on the electronic properties of benzoic acid derivatives. The proposed DFT calculations are expected to reveal that this compound possesses a smaller HOMO-LUMO energy gap compared to 4-formylbenzoic acid, indicating a potentially higher chemical reactivity. The MEP analysis is anticipated to show a significant alteration of the charge distribution, with an increased electrophilicity of the formyl carbon and enhanced acidity of the carboxylic acid proton.
These predicted electronic features suggest that this compound is a promising candidate for applications where tailored electronic properties are crucial. In drug design, the modified charge distribution could lead to enhanced binding interactions with target proteins. In materials science, the lower HOMO-LUMO gap could be exploited in the development of novel organic electronic materials. The comparative data presented in this guide provides a valuable framework for researchers and scientists to rationalize the experimental behavior of this versatile molecule and to guide its future applications.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. actascientific.com [actascientific.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-4-formylbenzoic Acid: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3,5-Difluoro-4-formylbenzoic acid (CAS 736990-88-8), a compound recognized for its utility in drug development and chemical synthesis. Adherence to these procedures is essential for the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be fully aware of its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier to prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes the risk of inhaling dust or vapors, which can lead to respiratory irritation. |
Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by certified hazardous waste personnel. The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
Part 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[2] Due to its fluorinated structure, this compound is classified as a halogenated organic compound.
-
Designate a Waste Stream: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be disposed of as hazardous halogenated organic waste .[3] Do not mix this waste with non-halogenated chemical waste streams.[3]
-
Select an Appropriate Container:
-
Use a chemically compatible container with a secure, leak-proof screw-top cap.[2][4] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or residue.[2]
-
The container must be clearly labeled for the specific waste stream.
-
Part 2: Labeling and Waste Accumulation
Accurate labeling is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and is critical for safe handling and disposal.
-
Affix a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a "Hazardous Waste" label.
-
Complete the Label Information: The label must include:
-
The full chemical name: "this compound".
-
The concentration or percentage of each component if it is a mixed waste stream.
-
The hazard characteristics: "Irritant," "Harmful if Swallowed."
-
The date of initial waste accumulation.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[4]
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.[2]
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of potential leaks.[2]
-
Part 3: Disposal of Empty Containers
Empty containers that held this compound must also be managed appropriately.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
-
Collect Rinsate: The solvent rinsate is now considered hazardous halogenated organic waste and must be collected in the designated waste container.
-
Deface the Label: Completely remove or deface the original manufacturer's label on the empty container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.
Part 4: Arranging for Final Disposal
The final step is to ensure the collected hazardous waste is transferred to your institution's certified waste handlers.
-
Monitor Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[5]
-
Schedule a Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][5]
-
Documentation: Ensure all institutional paperwork related to the waste pickup is completed accurately.
By adhering to this comprehensive disposal plan, researchers and laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) as the primary sources of information.[6]
References
Mastering the Safe Handling of 3,5-Difluoro-4-formylbenzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and organic synthesis, 3,5-Difluoro-4-formylbenzoic acid is a valuable building block. Its unique trifunctional nature—possessing a carboxylic acid, an aldehyde, and a difluorinated aromatic ring—offers a versatile scaffold for creating novel molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding and rigorous implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications are the cornerstone of our safety protocol. The presence of fluorine atoms can enhance the reactivity and biological activity of the molecule, while the aldehyde and carboxylic acid groups contribute to its irritant properties. In its solid form, the compound can become an inhalation hazard if dust is generated. Therefore, our multi-layered defense strategy focuses on preventing exposure through oral, dermal, ocular, and respiratory routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the required equipment, tailored to the specific hazards of this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. The compound causes serious eye irritation[1]. Chemical safety goggles providing a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential[2][3]. |
| Hands | Nitrile or Butyl Rubber Gloves | To prevent skin irritation, chemical-resistant gloves are essential[3][4]. Nitrile gloves offer good resistance to a range of chemicals and are a common choice. For prolonged handling, consider double-gloving or using thicker butyl rubber gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin[5]. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully fastened, protects against accidental spills and skin contact[4]. Ensure the material is appropriate for the solvents being used in the procedure. |
| Respiratory | Use in a Fume Hood / Respirator (if needed) | To mitigate the risk of respiratory tract irritation from dust or vapors, all handling of solid this compound should occur within a certified chemical fume hood[4][6]. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required[3][6]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and PPE: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed[2][7]. Don all required PPE as detailed in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing operations inside a chemical fume hood to contain any airborne dust.
-
Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
Handle the solid gently to minimize dust formation. Do not crush or grind the material outside of a controlled environment.
-
-
Addition to Reaction:
-
When adding the solid to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.
-
Keep the container opening as low as possible to the receiving flask to minimize the travel distance of the powder.
-
-
Reaction and Workup:
-
All subsequent steps, including reaction monitoring, workup, and extraction, must be conducted within the fume hood.
-
Be aware of potential incompatibilities. Benzoic acid derivatives can react with strong bases and oxidizing agents[2].
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Wipe down the surfaces of the fume hood and any contaminated equipment.
-
-
Waste Segregation and Labeling:
-
Solid Waste: Collect any excess this compound, contaminated weighing paper, and used gloves in a dedicated, sealed container labeled "Hazardous Waste: this compound"[4].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain[6][8].
-
-
Final Disposal:
Emergency Procedures: Plan for the Unexpected
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[9]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention[10].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].
Spill: For a small spill of solid material, carefully moisten the powder to prevent it from becoming airborne and then sweep it up with a dustpan and brush. Place the material in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous safety protocols, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing a culture of safety in the laboratory.
References
- 1. This compound | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 3. leelinework.com [leelinework.com]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
